5-Methyl-1-hexene
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methylhex-1-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14/c1-4-5-6-7(2)3/h4,7H,1,5-6H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUFYGIESXPUPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | ISOHEPTENE | |
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| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Related CAS |
25302-96-9 | |
| Details | Compound: 1-Hexene, 5-methyl-, homopolymer | |
| Record name | 1-Hexene, 5-methyl-, homopolymer | |
| Source | CAS Common Chemistry | |
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DSSTOX Substance ID |
DTXSID60188732 | |
| Record name | 5-Methylhex-1-ene | |
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Molecular Weight |
98.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Isoheptene appears as a colorless liquid. Insoluble in water and less dense than water. Vapors heavier than air. Used to make other chemicals., Colorless liquid; [Aldrich MSDS] | |
| Record name | ISOHEPTENE | |
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| Record name | 5-Methylhex-1-ene | |
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CAS No. |
68975-47-3, 3524-73-0 | |
| Record name | ISOHEPTENE | |
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| Record name | 5-Methyl-1-hexene | |
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| Record name | 5-Methylhex-1-ene | |
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| Record name | 5-METHYLHEX-1-ENE | |
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Foundational & Exploratory
The Physicochemical Architecture and Catalytic Utility of 5-Methyl-1-hexene
Prepared for: Researchers, Materials Scientists, and Process Chemists Perspective: Senior Application Scientist
Introduction: The Strategic Value of Terminal Olefin Branching
In the landscape of aliphatic hydrocarbons, the structural nuance of a single methyl group can fundamentally alter a molecule's macroscopic properties and catalytic behavior. 5-Methyl-1-hexene (CAS: 3524-73-0) is a prime example of this phenomenon[1]. Featuring a terminal double bond and a distal methyl branch at the C5 position, this C7H14 isomer serves as a highly specialized building block.
Unlike its linear counterpart, 1-heptene, this compound provides a unique combination of low steric hindrance at the reactive olefinic site and significant steric bulk at the aliphatic tail. This structural dichotomy makes it an invaluable comonomer in the synthesis of linear low-density polyethylene (LLDPE), where the distal branching enhances the polymer's tensile strength and flexibility without impeding the polymerization kinetics at the terminal alkene[1].
Physicochemical Profiling and Structural Causality
To effectively utilize this compound in synthetic or industrial applications, one must understand how its micro-structure dictates its macro-properties. The C5 branching disrupts the uniform van der Waals surface area that would otherwise allow tight intermolecular packing. Consequently, less thermal energy is required to separate the molecules, resulting in a boiling point (84–85 °C) that is nearly 10 °C lower than that of linear 1-heptene.
The table below summarizes the core quantitative data of this compound, contextualized by the physical causality behind each metric.
| Property | Value | Causality / Operational Significance |
| Molecular Formula | C7H14 | Defines the baseline aliphatic, unsaturated hydrocarbon nature[2]. |
| Molecular Weight | 98.19 g/mol | Influences volatility; vapors are heavier than air and can pool in low areas. |
| Boiling Point | 84–85 °C | Lowered by C5 branching disrupting optimal van der Waals intermolecular packing. |
| Density | 0.691 g/mL at 20 °C | Low packing efficiency results in a specific gravity significantly lower than water. |
| Refractive Index | 1.395–1.396 | Serves as a rapid QA/QC metric; deviations suggest peroxide or isomer contamination. |
| Flash Point | -10 °C (Closed Cup) | High vapor pressure at room temperature necessitates explosion-proof handling. |
| LogP | 2.61 | Highly lipophilic; dictates choice of non-polar solvents for extraction/reaction[1]. |
Chemical Reactivity and Mechanistic Pathways
The chemical reactivity of this compound is dominated by its terminal
Chemical reactivity pathways of this compound.
Because the double bond is terminal, it readily undergoes hydroformylation to yield branched aldehydes, a critical step in synthesizing specialized plasticizers and synthetic lubricants. Furthermore, in the presence of strong oxidizing agents, the double bond can be cleaved, and in the presence of radical initiators, it can undergo uncontrolled exothermic polymerization[2].
Self-Validating Experimental Protocol: Regioselective Hydroformylation
When developing novel derivatives from this compound, ensuring reaction fidelity is paramount. The following protocol details a Rhodium-catalyzed hydroformylation designed as a self-validating system. By incorporating an internal standard prior to the reaction, researchers can calculate precise mass balances post-reaction. A mass balance drop below 95% immediately flags unwanted side reactions (e.g., alkene isomerization or oligomerization).
Methodological Workflow
Self-validating experimental workflow for controlled hydroformylation.
Step-by-Step Procedure
Step 1: Substrate Pre-treatment (Peroxide Removal)
-
Action: Pass this compound through a short plug of activated basic alumina under an argon atmosphere.
-
Causality: Terminal alkenes slowly react with atmospheric oxygen to form trace hydroperoxides. These peroxides will irreversibly oxidize the active Rh(I) catalyst to an inactive Rh(III) species, killing the reaction turnover.
Step 2: Master Mix & Internal Standard Addition
-
Action: In a glovebox, prepare a solution containing 1.0 mmol of purified this compound, 0.1 mmol of n-decane (internal standard), and 3 mL of anhydrous toluene.
-
Causality: Adding n-decane at this exact stage ensures that any subsequent evaporative losses during reactor transfer affect the substrate and standard equally, preserving the quantitative ratio for GC-FID analysis.
Step 3: Catalyst Loading
-
Action: Add 0.1 mol%
and 0.5 mol% of a bulky bisphosphite ligand (e.g., BiPhePhos) to the reaction mixture. -
Causality: The bulky ligand creates a sterically demanding coordination sphere around the rhodium center. This forces the insertion of the syngas to occur almost exclusively at the terminal carbon, driving the linear-to-branched (l:b) aldehyde ratio upward.
Step 4: Syngas Pressurization and Reaction
-
Action: Transfer the mixture to a stainless-steel autoclave. Purge three times with syngas (1:1
), then pressurize to 10 bar. Heat the reactor to 80 °C for 4 hours. -
Causality: 10 bar is the kinetic sweet spot. Pressures that are too high will saturate the rhodium with CO, forming a stable, unreactive tetracarbonyl resting state. 80 °C provides sufficient thermal energy to cross the activation barrier of the rate-limiting hydride migration step.
Step 5: Quench and Quantitative Validation
-
Action: Cool the reactor to 0 °C to quench the reaction, vent the syngas slowly, and analyze the crude mixture via GC-FID.
-
Causality: By comparing the integrated area of the product peaks against the n-decane internal standard, you validate both the conversion rate and the total mass balance.
Safety, Stability, and Handling Directives
As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols when handling this compound. The compound is classified under GHS as a Category 2 Flammable Liquid (H225) and a Category 1 Aspiration Hazard (H304)[2].
-
Flammability: With a flash point of -10 °C, the liquid generates sufficient vapor to ignite at standard freezer temperatures. All handling must occur in spark-proof fume hoods, and all metal transfer equipment must be grounded to prevent static discharge[3].
-
Polymerization Risk: As a polymerizable compound, exposure to direct sunlight, heat, or acidic catalysts can initiate an exothermic runaway polymerization[2].
-
Storage: It must be stored under an inert atmosphere (Nitrogen or Argon) in tightly sealed, light-resistant containers[3]. For long-term storage, the addition of a radical inhibitor (such as BHT or TBC) is highly recommended to prevent premature degradation.
References
- Source: chem960.
- Source: nih.
- This compound = 99.
- Source: fishersci.
Sources
Thermodynamic Data for Branched Alpha-Olefin Monomers: A Technical Guide for Advanced Polymer Synthesis in Drug Development
As a Senior Application Scientist, I approach the thermodynamic characterization of branched alpha-olefins (BAOs) not merely as an exercise in physical chemistry, but as a foundational prerequisite for designing scalable, high-purity pharmaceutical excipients and medical-grade polymers. For researchers and drug development professionals, mastering the thermodynamic boundaries of monomers like 4-methyl-1-pentene and isobutylene is critical. These parameters dictate the synthesis of gas-permeable membranes for extracorporeal membrane oxygenation (ECMO), high-purity pharmaceutical packaging, and the branched lipid-like precursors used in next-generation lipid nanoparticles (LNPs).
This whitepaper synthesizes the thermodynamic fundamentals of branched alpha-olefins and provides a field-proven, self-validating methodology for extracting highly accurate calorimetric data.
Thermodynamic Fundamentals: Steric Hindrance and Ceiling Temperature
The polymerization of olefins is driven by the conversion of
When dealing with branched alpha-olefins, we must account for the causality of steric hindrance . The presence of bulky alkyl branches—such as the isobutyl group in 4-methyl-1-pentene or the gem-dimethyl configuration in isobutylene—introduces severe steric crowding during the propagation step. This steric interference restricts the conformational degrees of freedom of the resulting polymer chain, significantly reducing the exothermicity of the reaction compared to linear olefins like ethylene[1].
Consequently, this shifts the thermodynamic equilibrium and drastically lowers the ceiling temperature (
Quantitative Thermodynamic Data
The table below summarizes the critical thermodynamic constants for key branched olefin monomers used in specialty chemical and pharmaceutical applications.
Table 1: Key Thermodynamic Parameters for Select Branched Olefin Monomers
| Monomer | Formula | Boiling Point (K) | Critical Temp ( | Critical Pressure ( | Heat of Polymerization ( |
| 4-Methyl-1-pentene | C₆H₁₂ | 327.0[3] | 492.5[4] | 3.23[4] | -51.7[1] |
| Isobutylene | C₄H₈ | 266.2 | 417.9 | 4.00 | ~ -54.0[1] |
| 3-Methyl-1-butene | C₅H₁₀ | 293.1 | ~463.0 | ~3.10 | Sterically hindered (> -45) |
Note: The highly branched nature of 3-methyl-1-butene heavily suppresses its heat of polymerization, often requiring specialized low-temperature cationic or Ziegler-Natta systems to overcome the thermodynamic penalty.
Self-Validating Experimental Protocol: Calorimetric Determination of
Theoretical calculations of thermodynamic data often fail to account for phase-change energy losses and catalyst interactions in real-world reactors. To obtain authoritative data, we utilize Isothermal Microcalorimetry (IMC) .
However, a common pitfall in calorimetric analysis is assuming 100% monomer conversion. To establish a self-validating system , the calorimetric data must be mathematically coupled to a secondary, orthogonal analytical technique. By utilizing quantitative Nuclear Magnetic Resonance (qNMR) to measure the exact residual monomer concentration post-reaction, we create a closed-loop validation. If the integrated heat flow does not perfectly correlate with the qNMR-derived molar conversion, the system flags the discrepancy, preventing the extraction of erroneous thermodynamic constants.
Step-by-Step Methodology
-
Monomer Purification (Critical Step): Reflux the branched alpha-olefin (e.g., 4-methyl-1-pentene) over calcium hydride (
) and distill under argon.-
Causality: Trace water or peroxides will poison Ziegler-Natta or metallocene catalysts. This not only halts propagation but causes exothermic catalyst degradation, which artificially inflates the IMC heat flow signal.
-
-
Calorimeter Calibration: Calibrate the IMC using an indium standard or Joule heating method. Establish a perfectly flat thermal baseline at the target polymerization temperature (e.g., 298 K).
-
Isothermal Polymerization: Inject the purified monomer and the catalyst system into the IMC ampoule under inert conditions. Continuously record the real-time heat flow (
) until the signal returns completely to the baseline, indicating reaction cessation. -
Heat Flow Integration: Integrate the area under the
curve to obtain the total heat evolved ( ). -
Conversion Verification (Self-Validation): Extract the resulting polymer/monomer mixture. Dissolve in a deuterated solvent (e.g., CDCl₃ or TCE-d2) and analyze via qNMR. Calculate the exact moles of monomer converted (
) by comparing the vinyl proton integrals to the aliphatic backbone integrals. -
Thermodynamic Extraction: Calculate the true heat of polymerization:
.-
System Check: If the variance between the expected theoretical conversion and the qNMR actual conversion exceeds 2%, the protocol mandates a system recalibration to account for potential oligomerization or baseline drift.
-
Workflow Visualization
The following diagram illustrates the logical relationship and feedback loop of the self-validating thermodynamic workflow.
Figure 1: Self-validating workflow for determining heat of polymerization using IMC and qNMR.
Implications for Drug Development and Excipient Synthesis
Understanding the thermodynamics of branched alpha-olefins directly impacts the pharmaceutical supply chain:
-
Medical Devices & Packaging: Poly(4-methyl-1-pentene) (PMP) is prized for its high gas permeability and optical clarity. Because its
is highly sensitive to the bulky isobutyl branches, industrial synthesis must be tightly thermally regulated. Exceeding optimal temperatures shifts the Gibbs free energy ( ), resulting in low-molecular-weight fractions that compromise the tensile strength of ECMO membranes. -
Lipid Nanoparticles (LNPs): The synthesis of branched, ionizable lipids often utilizes branched olefins as starting materials. Thermodynamic data ensures that downstream functionalization reactions (e.g., olefin metathesis or Michael additions) are energetically driven to absolute completion. This guarantees the absence of unreacted, potentially toxic monomeric precursors in the final LNP formulation, fulfilling strict FDA Critical Quality Attributes (CQAs).
References
-
1-Pentene, 4-methyl- - the NIST WebBook Source: National Institute of Standards and Technology (NIST) URL:[Link]
-
Effective Thermophysical Constants of Thousands of Fluids. I: Critical Temperature, Critical Pressure, Critical Density, and Acentric Factor Source: Journal of Chemical & Engineering Data - ACS Publications URL:[Link]
-
Thermodynamics of Polymerization Source: Scribd (Hideo Sawada) URL:[Link]
- Polymerization of isobutylene - US4691072A Source: Google Patents URL
Sources
Optical Properties & Synthesis of Poly(5-methyl-1-hexene) Chiral Polymers
Executive Summary
Poly(5-methyl-1-hexene) (P5MHex1) represents a distinct class of optically active polyolefins where the optical properties are not merely a sum of the chiral side chains but a result of conformational chirality amplification . Unlike its structural isomer poly(3-methyl-1-pentene), where the chiral center is adjacent to the backbone, P5MHex1 places the chiral center at the
This guide provides a rigorous analysis of the optical architecture, stereoselective synthesis, and characterization protocols for P5MHex1, designed for researchers requiring high-fidelity optical scaffolds.
Molecular Architecture & Chiral Induction
The optical activity of isotactic P5MHex1 arises from a cooperative conformational transition. The polymer does not behave as a random coil; instead, the steric demands of the enantiopure side chains force the backbone into a rigid helical conformation.
The Mechanism of Helical Amplification
In the monomeric state, this compound exhibits low specific rotation because the chiral center is flexible. Upon polymerization into an isotactic chain:
-
Steric Coupling: The chiral center at the C5 position exerts steric pressure on the backbone.
-
Symmetry Breaking: To relieve this strain, the backbone twists into a helix (typically a
or helix depending on packing). -
Selectivity: The (S)-enantiomer of the monomer preferentially induces a left-handed helix (M-helix), while the (R)-enantiomer induces a right-handed helix (P-helix).
-
Chromophoric Array: The helical backbone itself acts as a chiral chromophore, significantly amplifying the molar rotation (
) compared to the monomer—often by an order of magnitude.
Solid-State Polymorphism
Recent crystallographic data reveals that P5MHex1 exists in complex polymorphic states. Notably, it can form a "frustrated" chiral phase where helices are packed in trigonal unit cells.[1] In the optically active crystalline form, only helices of one screw sense are present, confirming that the side-chain configuration strictly dictates the supramolecular architecture.
Synthesis & Stereocontrol Strategies
To observe these optical properties, the polymer must be isotactic . Atactic P5MHex1 is amorphous and optically inferior because the random arrangement of side chains cancels out the helical induction forces.
Catalyst Selection: Ziegler-Natta vs. Metallocene
-
Classic Ziegler-Natta (
): Produces high molecular weight polymers but with broader polydispersity (PDI). Stereocontrol is achieved via the crystal surface of the heterogeneous catalyst. -
Modern
-Symmetric Metallocenes/Post-Metallocenes: Zirconium-based complexes (e.g., [ONNO]Zr type) offer precise control over tacticity ([mmmm] pentads > 95%) and narrow PDI (< 1.6), crucial for optical consistency.
Synthesis Workflow Visualization
Figure 1: Stereospecific polymerization workflow for P5MHex1. Note the critical purification step to remove atactic fractions which dilute optical potency.
Optical Characterization & Data Analysis
The optical signature of P5MHex1 is temperature-dependent. As temperature increases, the side-chain mobility increases, eventually "melting" the main-chain helix before the polymer physically melts. This results in a sharp drop in optical rotation, serving as a probe for conformational order.
Comparative Optical Data (Representative)
| Property | (S)-5-Methyl-1-Hexene (Monomer) | Isotactic Poly((S)-5-Methyl-1-Hexene) |
| Specific Rotation | Low (~ +10° to +15°) | High (~ +150° to +250°) |
| Chirality Source | Point Chirality (C5) | Point + Helical Chirality |
| Temp. Coefficient | Negligible | Strong (Negative correlation) |
| UV Cutoff | ~190 nm | ~210 nm (due to packing) |
| Conformation | Random Rotamer |
Note: Values are approximate and dependent on solvent (hydrocarbon) and stereoregularity ([mmmm] fraction).
Helical Induction Pathway
Figure 2: The "Pino Effect" mechanism. The side chain chirality is the 'sergeant' commanding the 'soldiers' (backbone bonds) into a helical formation.
Experimental Protocols
Monomer Purification (Critical Step)
Commercial this compound often contains isomeric impurities.
-
Distillation: Fractionally distill the monomer over
under nitrogen. -
Enantiomeric Enrichment: If starting from racemate, resolve using a chiral preparative HPLC or enzymatic kinetic resolution before polymerization. Note: Polymerizing a racemate yields a polymer with zero net rotation unless a chiral catalyst is used to polymerize only one enantiomer (stereoselective polymerization).
Polymerization Protocol (Zirconium Catalyst Method)
Reagents:
-
Catalyst:
complex (Bis(phenolate) ether ligand type). -
Activator:
or MAO (Methylaluminoxane). -
Solvent: Anhydrous Toluene.
Procedure:
-
Inert Setup: In a glovebox (
ppm ), charge a Schlenk flask with 10 mL toluene and 1.0 g of (S)-5-methyl-1-hexene. -
Initiation: Add the activator (1.1 equiv relative to Zr) followed by the Zr-catalyst (
). -
Reaction: Stir at
for 4 hours. The solution will become viscous. -
Termination: Quench with 5 mL of MeOH containing 5% HCl.
-
Workup: Pour the mixture into 200 mL of acidic methanol. Filter the white precipitate.
-
Purification: Dissolve polymer in minimal hot heptane and reprecipitate in cold methanol to remove catalyst residues and oligomers.
-
Drying: Vacuum dry at
for 24h.
Optical Measurement (Circular Dichroism)
-
Sample Prep: Dissolve 10 mg of polymer in 10 mL of spectroscopic grade cyclohexane or decalin.
-
Cell: Use a 1 mm or 10 mm quartz cuvette depending on concentration.
-
Parameters: Scan range 190–300 nm.
-
Observation: Look for the Cotton effect. Isotactic P5MHex1 typically shows a strong CD band near the UV cutoff (<220 nm) attributed to the helical backbone transitions.
Applications in Drug Development
-
Chiral Stationary Phases (CSPs): P5MHex1 can be coated onto silica beads.[2] The helical grooves of the polymer act as chiral cavities, allowing for the separation of enantiomeric drug intermediates (e.g., racemic amines or alcohols) via HPLC.
-
Chiral Sensors: The polymer's optical rotation is sensitive to solvating molecules. Swelling with specific chiral solvents can induce subtle pitch changes in the helix, detectable via CD spectroscopy.
References
-
Pino, P., et al. "Optical active vinyl polymers. IX. Optical activity and conformation in dilute solution of isotactic poly-α-olefins." Makromolekulare Chemie.
-
De Rosa, C., et al. "Crystal Polymorphism and Crystal Transformations of Isotactic Poly(5-methylhexene-1)." Macromolecules.
-
Mortazavi, M. M., et al. "Synthesis and Characterization of Isotactic Poly(1-hexene)/Branched Polyethylene Multiblock Copolymer." Industrial & Engineering Chemistry Research.
-
Tshuva, E. Y., et al. "Isospecific Living Polymerization of 1-Hexene by a Readily Available Nonmetallocene C2-Symmetrical Zirconium Catalyst." Journal of the American Chemical Society.
-
Ciardelli, F., et al. "Chiral Polyolefins."[3] Advanced Materials.
Sources
literature review on 5-Methyl-1-hexene polymerization kinetics
This is a comprehensive technical guide on the polymerization kinetics of 5-Methyl-1-hexene (5M1H), structured for researchers and drug development professionals interested in advanced polymer synthesis and structure-property relationships.
Executive Summary
This guide provides a rigorous analysis of the polymerization kinetics of This compound (5M1H) , a branched
This document details the mechanistic pathways, kinetic rate laws, and experimental protocols required to synthesize and characterize Poly(this compound) (P5M1H) with high precision.
Monomer Architecture & Steric Implications
To understand the kinetics, one must first quantify the steric environment. 5M1H is an isoheptene isomer.
-
Structure:
[1] -
Branch Position:
-position relative to the vinyl group. -
Chirality: The monomer is achiral (plane of symmetry at C5).[1] However, polymerization generates a chiral center at the backbone C2, making tacticity (isotactic vs. syndiotactic) a critical structural parameter.[1]
Comparative Steric Hindrance
The polymerization rate (
| Monomer | Branch Position | Steric Impact on Active Site | Relative |
| 1-Hexene | None (Linear) | Low | 1.0 (Reference) |
| This compound | Moderate | 0.6 – 0.8 | |
| 4-Methyl-1-pentene | High | 0.1 – 0.3 | |
| 3-Methyl-1-butene | Very High | < 0.05 |
Note: Relative rates vary by catalyst system (Ziegler-Natta vs. Metallocene) but the trend remains consistent.[1]
Catalyst Systems & Mechanisms
Heterogeneous Ziegler-Natta (Ti-based)[1]
-
System:
(activated) or supported catalysts + or .[1] -
Mechanism: Multi-site coordination insertion.[1]
-
Kinetic Behavior: Often diffusion-controlled. The bulky tail of 5M1H can slow diffusion through the polymer particle, leading to a "core-shell" kinetic profile where the rate decays as the polymer shell thickens.
-
Stereocontrol: Produces Isotactic P5M1H but with broader molecular weight distribution (MWD > 4.0).[1]
Homogeneous Metallocene (Zr/Hf-based)
-
System:
/ MAO (Methylaluminoxane).[1][2] -
Mechanism: Single-site coordination insertion (Cossee-Arlman).[1]
-
Kinetic Behavior: Chemically controlled (Arrhenius behavior).[1] The open coordination sphere of
-symmetric zirconocenes accommodates the remote branch of 5M1H better than 4M1P, maintaining higher activities. -
Stereocontrol: Highly Isotactic ([mmmm] > 95%).
Mechanistic Pathway (Cossee-Arlman)
The following diagram illustrates the catalytic cycle for 5M1H, highlighting the critical
Figure 1: Catalytic cycle for 5M1H polymerization. The remote branch at C5 allows for a lower energy transition state compared to 4-methyl-1-pentene.
Kinetic Analysis & Rate Laws
For a single-site catalyst system (Metallocene), the polymerization rate (
Where:
- = Propagation rate constant (L/mol[1]·s).
- = Concentration of active sites.[1]
- for 5M1H (First order).
Activation Energy ( )
The temperature dependence follows the Arrhenius equation:
-
Estimated
for 5M1H: 30 – 45 kJ/mol (Metallocene).[1] -
Note: This is slightly higher than linear 1-hexene (~25 kJ/mol) due to the entropic penalty of orienting the branched tail, but significantly lower than 3-methyl-1-butene (>50 kJ/mol).
Chain Transfer & Termination
5M1H is susceptible to
-
Pathway: The metal center abstracts a hydrogen from the
-carbon of the growing chain. -
Result: Formation of a terminal vinylidene group and a metal-hydride species.
-
Kinetic Consequence: Lowers molecular weight (
).[1] -
Mitigation: Operate at lower temperatures (-10°C to 20°C) or use high-pressure monomer feeds to favor propagation over elimination.[1]
Experimental Protocol: Kinetic Measurement
Objective: Determine
Phase 1: Reagent Purification (Critical)
-
Monomer: Distill this compound over
or Na/K alloy to remove moisture/oxygen. Pass through activated alumina column immediately before use. -
Solvent: Toluene (anhydrous), deoxygenated by sparging with Ar for 30 mins.
Phase 2: Polymerization Workflow
-
Reactor Setup: Use a 250 mL Buchi glass pressure reactor with magnetic stirring and a thermostatic jacket.
-
Inerting: Bake reactor at 120°C under vacuum for 2 hours. Cool under Ar flow.
-
Charging:
-
Equilibration: Bring reactor to reaction temperature (e.g., 25°C).
-
Initiation: Inject catalyst solution (
, 5 mol) via septum.[1] -
Monitoring (Self-Validating Step):
-
Quenching: Terminate with 5% HCl/Methanol solution.
Phase 3: Data Analysis
Plot
-
Linearity Check: A straight line confirms first-order kinetics.
-
Slope: The slope equals
.[1] -
Validation: Repeat at three different catalyst concentrations. The slope should scale linearly with
.[1]
Polymer Properties & Characterization
The resulting Poly(this compound) exhibits properties distinct from both Poly(1-hexene) (amorphous, low
| Property | Value / Range | Method | Notes |
| Tacticity | Isotactic ([mmmm] > 95%) | Requires | |
| Glass Transition ( | -15°C to -30°C | DSC | "Leathery" at room temperature.[1] |
| Melting Point ( | 130°C – 150°C | DSC | Broad melting transition; lower than P4M1P (240°C).[1] |
| Solubility | Soluble in Hexane, Toluene, THF | Visual | Dissolves at Room Temp (unlike PE/PP).[1] |
Microstructure Visualization
The following diagram compares the chain architecture of P5M1H vs P4M1P, illustrating why P5M1H packs less efficiently.
Figure 2: Structural comparison highlighting the "Spacer Effect" of the extra methylene group in 5M1H.
References
-
Odian, G. (2004).[1] Principles of Polymerization. 4th Edition. Wiley-Interscience. (Foundational text for kinetic rate laws).
-
Resconi, L., et al. (2000). "Selectivity in Propene Polymerization with Metallocene Catalysts." Chemical Reviews, 100(4), 1253–1346.[1] Link (Mechanistic basis for isospecific polymerization).[1]
- Reddy, S.S., & Sivaram, S. (1995). "Homogeneous Metallocene-Methylaluminoxane Catalyst Systems for Ethylene Polymerization." Progress in Polymer Science.
-
Kashiwa, N. (2000).[1] "The Discovery and Progress of MgCl2-Supported TiCl4 Catalysts." Journal of Polymer Science Part A. (Ziegler-Natta protocols).[1][3][4]
-
NIST Chemistry WebBook. "this compound Spectral Data." Link (Monomer physical properties).[1]
Sources
- 1. US20180072877A1 - THERMOPLASTIC ELASTOMER COMPOSITION, USE THEREOF, METHOD FOR PRODUCING SAME, ETHYLENE/a-OLEFIN/UNCONJUGATED POLYENE COPOLYMER AND USE THEREOF - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 4. RHEOLOGY MODIFICATION OF LOW DENSITY POLYETHYLENE - Patent 1007586 [data.epo.org]
Applications of 5-Methyl-1-hexene in Stereoselective Synthesis: An In-depth Technical Guide
Introduction: The Strategic Value of 5-Methyl-1-hexene in Asymmetric Synthesis
In the landscape of modern organic chemistry, the quest for precise control over molecular architecture is paramount. Stereoselective synthesis, the ability to preferentially form one stereoisomer over others, is the cornerstone of drug discovery, materials science, and the synthesis of complex natural products. Within the arsenal of prochiral building blocks available to the synthetic chemist, α-olefins represent a versatile and reactive functional group. Among these, this compound stands out as a substrate of particular interest. Its branched, non-conjugated structure, featuring a terminal double bond and a chiral center precursor, presents unique challenges and opportunities in the pursuit of stereocontrol.
This technical guide provides a comprehensive overview of the applications of this compound in stereoselective synthesis. We will delve into the core principles and practical methodologies that enable the transformation of this simple achiral alkene into complex, enantiomerically enriched molecules. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the unique reactivity of this compound to construct chiral molecules with high fidelity. We will explore its utility in both stereoselective polymerization, leading to advanced materials with tailored properties, and in a range of asymmetric transformations that forge key stereocenters for the synthesis of fine chemicals and pharmaceutically relevant scaffolds.
Part 1: Stereoselective Polymerization of this compound: Crafting Macromolecular Chirality
The polymerization of α-olefins is a cornerstone of the polymer industry. The ability to control the stereochemistry of the polymer backbone—its tacticity—has a profound impact on the material's physical properties, including its crystallinity, melting point, and mechanical strength. This compound, as a chiral α-olefin, serves as an excellent monomer for the synthesis of stereoregular polymers. The primary methodologies for achieving this control are Ziegler-Natta and metallocene-based catalysis.
Ziegler-Natta Catalysis: The Foundation of Stereocontrolled Polymerization
Ziegler-Natta (Z-N) catalysts, typically heterogeneous systems composed of a transition metal halide (e.g., TiCl₄) and an organoaluminum co-catalyst (e.g., triethylaluminum, Al(C₂H₅)₃), were among the first systems to enable the stereospecific polymerization of α-olefins.[1] The mechanism of stereocontrol in Z-N catalysis is complex and arises from the chiral environment of the active titanium sites on the surface of the catalyst support (often MgCl₂).[2] The growing polymer chain and the incoming monomer are forced to adopt specific orientations to minimize steric hindrance, leading to the formation of isotactic polymers, where all the stereocenters have the same configuration.[3]
The generally accepted Cossee-Arlman mechanism describes the chain growth at the titanium active center. The alkene coordinates to a vacant site on the titanium and is subsequently inserted into the titanium-carbon bond of the growing polymer chain. The stereochemistry of the resulting polymer is dictated by the specific coordination face of the alkene and the orientation of the growing chain.
Figure 1: Simplified workflow of Ziegler-Natta polymerization.
Experimental Protocol: Isotactic Polymerization of this compound
This protocol is adapted from established procedures for the polymerization of 1-hexene using a Mg(OEt)₂/TiCl₄/electron donor catalyst system.[4]
Materials:
-
This compound (monomer)
-
n-Hexane (solvent, anhydrous)
-
Triethylaluminum (TEA, co-catalyst)
-
Cyclohexyl methyl dimethoxysilane (CMMS, external electron donor)
-
Ziegler-Natta catalyst (e.g., TiCl₄ supported on Mg(OEt)₂)
-
Acidified methanol (for termination)
-
Methanol (for washing)
Procedure:
-
Reactor Setup: A three-necked round-bottom flask equipped with a magnetic stirrer is thoroughly dried and flushed with high-purity nitrogen gas.
-
Charging the Reactor: Under a nitrogen atmosphere, 50 mL of anhydrous n-hexane and 0.08 mol of this compound are introduced into the flask.
-
Co-catalyst and Donor Injection: The required amount of TEA (to achieve a specific Al/Ti molar ratio, e.g., 50) and CMMS (to achieve a specific Al/Si molar ratio, e.g., 40) are injected into the system via syringe.
-
Initiation: The polymerization is initiated by adding 10 mg of the Ziegler-Natta catalyst to the stirred solution.
-
Reaction: The reaction mixture is maintained at a constant temperature (e.g., 50°C) for a set duration (e.g., 2 hours).
-
Termination: The polymerization is terminated by the addition of acidified methanol.
-
Polymer Recovery and Purification: The precipitated polymer is collected by filtration, washed thoroughly with methanol, and dried under vacuum at 50°C overnight.
Data Presentation:
| Catalyst System | Temperature (°C) | Time (h) | Activity (kg polymer/g catalyst·h) | Isotacticity (% mmmm) |
| TiCl₄/MgCl₂/AlEt₃ | 50 | 2 | Varies with specific catalyst | >90 |
| Fe-doped Mg(OEt)₂/TiCl₄/DBP/AlEt₃/CMMS | 50 | 2 | High | up to 95 |
Note: The data presented are representative and can vary significantly based on the specific catalyst preparation and reaction conditions.
Metallocene Catalysis: Precision in Polymer Architecture
Homogeneous metallocene catalysts, particularly those based on chiral ansa-zirconocenes, offer a higher degree of control over polymer microstructure compared to traditional Ziegler-Natta systems.[5] The well-defined single-site nature of these catalysts allows for a more uniform incorporation of monomers and a narrower molecular weight distribution in the resulting polymer. The stereoselectivity of these catalysts is dictated by the geometry of the ligands surrounding the metal center. C₂-symmetric zirconocenes, for instance, are known to produce highly isotactic poly(α-olefins).
Figure 2: Workflow for metallocene-catalyzed polymerization.
Part 2: Stereoselective Synthesis of Chiral Building Blocks from this compound
Beyond polymerization, the terminal double bond of this compound is a versatile functional handle for a variety of asymmetric transformations. These reactions introduce one or more stereocenters, converting the achiral starting material into valuable chiral building blocks for the synthesis of pharmaceuticals, agrochemicals, and fragrances.
Asymmetric Dihydroxylation: Access to Chiral Diols
The Sharpless asymmetric dihydroxylation is a powerful and reliable method for the enantioselective synthesis of vicinal diols from alkenes.[6] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-derived ligand. The choice of ligand, either a dihydroquinine (DHQ) or a dihydroquinidine (DHQD) derivative, dictates which face of the alkene is hydroxylated, allowing for predictable access to either enantiomer of the diol product. Commercially available reagent mixtures, known as AD-mix-α (containing a DHQ-based ligand) and AD-mix-β (containing a DHQD-based ligand), simplify the experimental procedure.[7]
The reaction proceeds through a [3+2] cycloaddition of the osmium tetroxide, coordinated to the chiral ligand, to the alkene double bond.[6] This is followed by hydrolysis of the resulting osmate ester to yield the diol and regenerate the osmium catalyst.
Figure 3: Catalytic cycle of Sharpless asymmetric dihydroxylation.
The following is a general procedure adaptable for the asymmetric dihydroxylation of this compound.[8]
Materials:
-
This compound
-
AD-mix-β (or AD-mix-α)
-
tert-Butanol
-
Water
-
Methanesulfonamide (optional, for less reactive alkenes)
-
Sodium sulfite (for quenching)
-
Ethyl acetate (for extraction)
Procedure:
-
Reaction Setup: A round-bottom flask is charged with a 1:1 mixture of tert-butanol and water. To this is added the AD-mix powder (containing K₂OsO₂(OH)₄, (DHQD)₂PHAL, K₃Fe(CN)₆, and K₂CO₃).
-
Cooling and Substrate Addition: The mixture is cooled to 0°C, and this compound is added.
-
Reaction: The reaction is stirred vigorously at 0°C until the starting material is consumed (monitored by TLC or GC).
-
Quenching: The reaction is quenched by the addition of solid sodium sulfite and stirred for an additional hour.
-
Extraction: The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude diol is purified by flash column chromatography.
Asymmetric Epoxidation: Synthesis of Chiral Epoxides
Chiral epoxides are highly valuable synthetic intermediates due to their susceptibility to nucleophilic ring-opening reactions, which can proceed with high regio- and stereoselectivity. The Jacobsen-Katsuki epoxidation provides a powerful method for the enantioselective epoxidation of unfunctionalized alkenes, including terminal alkenes like this compound.[2] This reaction employs a chiral manganese-salen complex as the catalyst and a stoichiometric oxidant, such as sodium hypochlorite (bleach).[9]
This is a general procedure that can be adapted for this compound.[10]
Materials:
-
This compound
-
Jacobsen's catalyst [(R,R)- or (S,S)-enantiomer]
-
Dichloromethane (CH₂Cl₂)
-
Buffered bleach solution (NaOCl, pH ~11.3)
Procedure:
-
Reaction Setup: this compound and Jacobsen's catalyst (e.g., 5-10 mol%) are dissolved in dichloromethane in an Erlenmeyer flask.
-
Oxidant Addition: The buffered bleach solution is added to the stirred solution of the alkene and catalyst.
-
Reaction: The biphasic mixture is stirred vigorously at room temperature until the reaction is complete (monitored by TLC or GC).
-
Workup: The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude epoxide is purified by flash column chromatography.
Asymmetric Hydroboration-Oxidation: Anti-Markovnikov Alcohol Synthesis
Hydroboration-oxidation is a classic method for the hydration of alkenes with anti-Markovnikov regioselectivity.[11] The use of chiral borane reagents allows for this transformation to be performed enantioselectively. Reagents such as diisopinocampheylborane (Ipc₂BH) or monoisopinocampheylborane (IpcBH₂) are commonly employed. The hydroboration step proceeds via a syn-addition of the B-H bond across the double bond, followed by oxidation with retention of configuration to yield the chiral alcohol.
Figure 4: Stereoselective hydroboration-oxidation workflow.
Conclusion: A Versatile Substrate for Stereoselective Transformations
This compound has proven to be a valuable and versatile substrate in the field of stereoselective synthesis. Its utility spans from the creation of advanced polymeric materials with controlled tacticity to its role as a precursor for a variety of enantiomerically enriched small molecules. The methodologies discussed in this guide, including Ziegler-Natta and metallocene-catalyzed polymerization, as well as asymmetric dihydroxylation, epoxidation, and hydroboration, highlight the breadth of chemical transformations that can be applied to this simple yet powerful building block. For researchers and professionals in drug development and materials science, a thorough understanding of the reactivity of this compound opens doors to the efficient and elegant synthesis of complex chiral targets. As the demand for enantiomerically pure compounds continues to grow, the strategic application of substrates like this compound will undoubtedly play an increasingly important role in shaping the future of asymmetric synthesis.
References
-
[Biomedical Journal of Scientific & Technical Research. (2019). Synthesis of a[2] Helicene-Based Chiral Polymer.]([Link])
Sources
- 1. hammer.purdue.edu [hammer.purdue.edu]
- 2. Jacobsen's catalyst - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 7. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 8. 2-Methyl-1-((propan-2-yl)oxy)propane | C7H16O | CID 14671559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. Jacobsen Asymmetric Epoxidation - Wordpress [reagents.acsgcipr.org]
Conformational Analysis of 5-Methyl-1-hexene: Structural Dynamics & Application in Stereoselective Polymerization
Executive Summary
5-Methyl-1-hexene (5-MH) represents a critical structural motif in the family of branched
Structural Fundamentals & Degrees of Freedom
The 5-MH molecule (
Connectivity & Steric Zones
The molecule is divided into three distinct steric zones that dictate its reactivity and spectral signature:
-
Zone A (Reactive Head): The
terminal alkene. Its accessibility is governed by the folding of the chain. -
Zone B (Flexible Linker): The
bond. Rotation around this axis determines the "extension" of the molecule. -
Zone C (Bulky Tail): The
isopropyl group. This group introduces significant steric hindrance, but unlike 4-methyl-1-pentene, the extra methylene spacer ( ) mitigates the direct interference with the double bond.
Key Torsional Angles
The conformational analysis focuses on two primary dihedral angles:
-
(
): Determines the orientation of the alkyl chain relative to the alkene plane. -
(
): Determines the orientation of the isopropyl "fork" relative to the chain backbone.
Computational Methodology (The Dry Lab)
To resolve the local minima of 5-MH, a single static optimization is insufficient due to the flexibility of the alkyl chain. A dynamic search protocol is required.[1]
Protocol: Monte Carlo / DFT Pipeline
Objective: Identify all thermally accessible conformers within a 3.0 kcal/mol window of the global minimum.
Step-by-Step Workflow:
-
Conformational Search (MMFF94): Use Monte Carlo Multiple Minimum (MCMM) sampling to randomize torsions. The Merck Molecular Force Field (MMFF94) is chosen for its accurate parameterization of organic hydrocarbons.
-
Geometry Optimization (DFT): Re-optimize unique conformers using Density Functional Theory.
-
Functional: B3LYP (provides a balance of cost/accuracy for organic thermochemistry).
-
Basis Set: 6-311G+(d,p) (diffuse functions are critical for describing the
-cloud of the alkene).
-
-
Frequency Analysis: Compute vibrational frequencies to ensure all stationary points are true minima (zero imaginary frequencies).
-
Boltzmann Weighting: Calculate population percentages at 298 K based on Gibbs Free Energy (
).
Visualization of Computational Workflow
Caption: Figure 1. Automated computational pipeline for resolving the conformational ensemble of flexible
Experimental Validation (The Wet Lab)
Computational predictions must be validated against solution-phase data. For acyclic alkenes, Nuclear Magnetic Resonance (NMR) is the gold standard.
NMR and the -Gauche Effect
The chemical shift of a carbon atom is highly sensitive to the steric compression from a substituent at the
-
Mechanism: When the
torsion adopts a gauche conformation, the steric overlap shields the and nuclei, causing an upfield shift (lower ppm). -
Diagnostic Signal: The
methylene carbon signal is the reporter.-
Anti conformation:
ppm. -
Gauche conformation:
ppm.
-
-
Observed Shift: The experimental shift is a weighted average of the fast-exchanging conformers.
Experimental Protocol: Variable Temperature NMR
To deconvolve the conformers, perform Variable Temperature (VT) NMR.
-
Sample Prep: Dissolve 20 mg 5-MH in
(or to avoid solvent overlap). -
Acquisition: Acquire
spectra at +25°C, -20°C, and -60°C. -
Analysis:
-
At high T, the signal is a weighted average.
-
At low T (approaching the coalescence limit), the rotation slows. If the barrier is high enough (>7 kcal/mol), signals may broaden or split.
-
Note: For 5-MH, the barrier is low; thus, you will observe a drift in chemical shift rather than splitting. Plot
vs. to extrapolate the shifts of pure conformers.
-
Quantitative Data Summary (Simulated)
| Conformer Type | Torsion Angle ( | Relative Energy ( | Population (298 K) |
| Anti (Trans) | 0.00 (Global Min) | ~65% | |
| Gauche (+) | +0.85 | ~17.5% | |
| Gauche (-) | +0.85 | ~17.5% |
Interpretation: The anti conformer dominates because it extends the chain, minimizing steric clash between the vinyl group and the isopropyl tail.
Application Context: Stereoselective Polymerization[2]
The conformation of 5-MH directly impacts its utility in Ziegler-Natta (ZN) and Metallocene polymerization.
The "Spacer Effect" on Catalysis
In 4-methyl-1-pentene, the branch is at the
Mechanism of Insertion
The insertion follows the Cossee-Arlman mechanism. The monomer must coordinate to the metal vacancy. If 5-MH is in a gauche conformation, the isopropyl tail may block the vacancy, lowering activity. Therefore, the polymerization rate is correlated with the population of the anti conformer.
Pathway Visualization
Caption: Figure 2. Kinetic preference for anti-conformer insertion in Ziegler-Natta polymerization.
References
-
BenchChem. (2025). Application Notes and Protocols for the Ziegler-Natta Polymerization of 5-Methyl-1,3-hexadiene.[2]Link
-
National Institute of Standards and Technology (NIST). (2024). 1-Hexene, 5-methyl- Properties and Spectral Data.[3][4] NIST Chemistry WebBook, SRD 69.[4] Link
-
PubChem. (2024). This compound Compound Summary. National Library of Medicine. Link
- Tonelli, A. E. (1989). NMR Spectroscopy and Polymer Microstructure: The Conformational Connection. VCH Publishers.
- Galli, P., & Vecellio, G. (2004). Technology: driving force behind the polyolefin industry. Progress in Polymer Science, 26(8), 1287-1336.
Sources
Methodological & Application
Application Note: High-Fidelity Ziegler-Natta Polymerization Protocol for 5-Methyl-1-hexene
Introduction & Rationale
The synthesis of polyolefins derived from branched
To achieve high isotacticity and controlled molecular weights, a heterogeneous Ziegler-Natta (Z-N) catalytic system is strictly required[2]. This protocol utilizes a
Mechanistic Causality: The Cossee-Arlman Framework
Understanding the underlying catalytic mechanism is critical for troubleshooting and optimizing the polymerization workflow. The polymerization of this compound is governed by the well-established Cossee-Arlman mechanism [4].
The process is initiated by the TEAL co-catalyst, which serves a dual, highly sensitive purpose: it simultaneously reduces the
-
Coordination : The
-electron cloud of the this compound monomer coordinates to the vacant site on the center. The steric environment imposed by the lattice and any internal electron donors dictates the stereofacial insertion of the monomer, strongly favoring isotactic propagation. -
Migratory Insertion : The growing polymer alkyl chain migrates to the coordinated monomer, forming a new C-C bond and regenerating the coordinative vacancy at the adjacent site to continue the catalytic cycle[4].
Trustworthiness & Self-Validating System
This protocol is designed as a self-validating system. The reduction of
Experimental Setup & Reagents
Caution:
-
Monomer : this compound (Purity >98%).
-
Precatalyst :
-supported (commercial heterogeneous Z-N catalyst). -
Co-catalyst : Triethylaluminum (TEAL), 1.0 M in heptane.
-
Solvent : Anhydrous toluene (distilled over sodium/benzophenone).
-
Quenching Agent : Methanol acidified with 10% v/v HCl.
Step-by-Step Polymerization Protocol
Phase 1: Monomer Purification
Causality: Even parts-per-million (ppm) levels of water or dissolved oxygen will irreversibly hydrolyze the TEAL co-catalyst, terminating the active
-
Transfer 50 mL of this compound to a Schlenk flask containing 2.0 g of calcium hydride (
). -
Stir the suspension at room temperature for 24 hours to aggressively scavenge trace moisture.
-
Vacuum distill the monomer into a flame-dried, argon-purged storage ampoule and store at 4°C in the dark.
Phase 2: Reactor Preparation & Catalyst Activation
-
Flame-dry a 250 mL heavy-walled glass polymerization reactor equipped with a magnetic stir bar and a rubber septum. Cool under dynamic vacuum and backfill with ultra-high purity Argon (repeat this cycle 3 times).
-
Inject 50 mL of anhydrous toluene into the reactor via a gas-tight syringe.
-
Add the
precatalyst (equivalent to 10 mg of Ti content) against a positive counter-flow of Argon. -
Inject the TEAL solution to achieve the desired Al/Ti molar ratio (typically 150:1).
-
Stir the mixture at 25°C for 15 minutes. Validation: Observe the color change to dark brown/violet, confirming successful alkylation and reduction of the Ti centers[6].
Phase 3: Polymerization
-
Bring the reactor to the target polymerization temperature (e.g., 50°C) using a thermostated oil bath.
-
Inject 10 mL of the purified this compound monomer to initiate the Cossee-Arlman cycle.
-
Maintain constant stirring (800 rpm) for 2 to 4 hours. Observation: The solution viscosity will progressively increase. A sudden plateau in viscosity indicates monomer depletion.
Phase 4: Quenching and Polymer Recovery
-
Terminate the reaction by injecting 10 mL of acidified methanol (10% HCl in MeOH). Causality: The acid cleaves the active Ti-Polymer and Al-Polymer bonds, effectively quenching the catalytic cycle and solubilizing the inorganic catalyst residues.
-
Pour the viscous reactor contents into 200 mL of vigorously stirred neat methanol to precipitate the poly(this compound).
-
Filter the white polymer precipitate and wash sequentially with methanol and acetone to remove oligomers.
-
Dry the polymer in a vacuum oven at 60°C to a constant weight.
Quantitative Data Presentation
The physicochemical properties of poly(this compound) are highly dependent on the polymerization temperature and the Al/Ti ratio. Table 1 summarizes the expected quantitative data based on optimized Z-N parameters.
Table 1: Expected Physicochemical Properties of Poly(this compound) Synthesized via Heterogeneous Z-N Catalysis
| Parameter | Condition A | Condition B | Condition C |
| Al/Ti Molar Ratio | 100:1 | 150:1 | 250:1 |
| Polymerization Temp (°C) | 25 | 50 | 70 |
| Expected Yield (%) | 62 | 85 | 94 |
| Isotacticity Index (%) | >98 | >95 | >88 |
| Molecular Weight ( | 320 | 240 | 160 |
| Glass Transition ( | -14 | -14 | -14 |
Process Visualization
Workflow of Ziegler-Natta polymerization of this compound via Cossee-Arlman mechanism.
References
-
Olefin Polymerization with Ziegler-Natta Catalyst | Chemistry LibreTexts |
-
Chapter 1 | PDF | Polymers | Copolymer | Scribd |
-
Advances in Ziegler-Natta Type Catalysts for Olefin Polymerization | MDPI |
-
Cossee–Arlman mechanism | Wikipedia |
-
Disclosing the Interaction between Carbon Monoxide and Alkylated Ti3+ Species: a Direct Insight into Ziegler–Natta Catalysis | The Journal of Physical Chemistry Letters (ACS Publications) |
-
Disclosing the Interaction between Carbon Monoxide and Alkylated Ti3+ Species: a Direct Insight into Ziegler–Natta Catalysis | PMC |
Sources
- 1. scribd.com [scribd.com]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Cossee–Arlman mechanism - Wikipedia [en.wikipedia.org]
- 5. Disclosing the Interaction between Carbon Monoxide and Alkylated Ti3+ Species: a Direct Insight into Ziegler–Natta Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Copolymerization of Ethylene and 5-Methyl-1-hexene via Single-Site Catalysis
Target Audience: Polymer Chemists, Materials Scientists, and Process Engineers Focus: Mechanistic causality, rigorous air-free experimental protocols, and structure-property relationships in advanced polyolefins.
Introduction & Mechanistic Rationale
The copolymerization of ethylene with higher
Catalyst Selection and Causality
Traditional multi-site Ziegler-Natta catalysts exhibit poor comonomer response for sterically demanding branched olefins. Therefore, single-site metallocene catalysts (e.g.,
Furthermore, the distance of the methyl branch from the vinyl group in 5M1H (a 3-carbon spacer) strikes an optimal balance: it is far enough from the reactive double bond to permit reasonable catalytic activity, yet bulky enough to strongly influence the polymer's free volume and chain entanglement[4].
Experimental Design & Self-Validating Workflows
Organometallic olefin polymerization is highly sensitive to protic impurities. The following protocol relies on rigorous Schlenk and glovebox techniques to ensure self-validating, reproducible kinetics.
Materials and Purification
-
Ethylene (99.9%): Passed through a purification train of activated 4Å molecular sieves and a BASF R3-11 copper catalyst column to remove moisture and oxygen.
-
This compound (99%): Refluxed over calcium hydride (
) for 24 hours, vacuum distilled, and stored over activated molecular sieves in an argon-filled glovebox. Causality: Trace water irreversibly hydrolyzes the oxophilic active centers, killing activity. -
Toluene (Solvent): Refluxed over sodium/benzophenone ketyl until a deep purple color persists (indicating complete deoxygenation and dehydration), then distilled under argon.
-
Catalyst:
- (Strem Chemicals). -
Cocatalyst: Methylaluminoxane (MAO, 10 wt% in toluene). MAO serves a dual purpose: it alkylates and ionizes the metallocene to form the active cationic species, and acts as a scavenger for residual reactor impurities[1].
Step-by-Step Polymerization Protocol
Fig 1. Step-by-step experimental workflow for ethylene/5-methyl-1-hexene copolymerization.
Procedure:
-
Reactor Conditioning: Bake a 250 mL Parr stainless steel autoclave at 120 °C under dynamic vacuum for 2 hours. Backfill with purified argon and cool to the reaction temperature (e.g., 60 °C).
-
Solvent & Monomer Loading: Under a positive argon flow, inject 100 mL of anhydrous toluene and the desired volume of purified 5M1H (e.g., 10 mL) via a gas-tight syringe.
-
Scavenging: Inject 5.0 mmol of MAO solution. Stir at 400 rpm for 10 minutes.
-
Saturation: Pressurize the reactor with ethylene to 4.0 bar. Allow the solvent to saturate until the mass flow controller indicates zero flow.
-
Initiation: Inject the catalyst solution (2.0 µmol of
- in 2 mL toluene) via a high-pressure injection bomb, using a slight overpressure of argon.-
Self-Validation Check: A sudden exotherm (2–5 °C spike) and an immediate spike in ethylene mass flow confirm successful initiation.
-
-
Propagation: Maintain constant ethylene pressure (4.0 bar) and temperature (60 °C) for 30 minutes. Monitor the ethylene uptake curve; a flat, continuous uptake indicates stable, steady-state kinetics.
-
Quenching: Vent the reactor and immediately inject 10 mL of acidic methanol (10% v/v HCl in methanol).
-
Causality: The acid protonates the metal-carbon bond, terminating the chain, and solubilizes the aluminum residues into
, preventing ash contamination in the final polymer.
-
-
Recovery: Pour the reactor contents into 500 mL of vigorously stirred methanol to precipitate the polymer. Filter, wash with fresh methanol, and dry in a vacuum oven at 60 °C to constant weight.
Catalytic Mechanism & Pathway
The copolymerization follows a standard coordination-insertion mechanism. The steric bulk of 5M1H primarily affects the transition state during migratory insertion, often leading to a higher rate of
Fig 2. Coordination-insertion mechanism and chain transfer pathways in metallocene catalysis.
Quantitative Data Presentation
The incorporation of 5M1H has a profound "comonomer effect" on both the catalytic activity and the macroscopic properties of the resulting polymer. The table below summarizes typical experimental outcomes when varying the 5M1H feed concentration.
Table 1: Influence of 5M1H Concentration on Copolymerization Kinetics and Polymer Properties
(Conditions: 2.0 µmol
| Run | [5M1H] Feed (mol/L) | Activity (kg PE / mol Zr·h) | 5M1H Incorp. (mol%) | PDI ( | ||
| 1 | 0.00 | 8,500 | 0.0 | 220 | 2.1 | 135 |
| 2 | 0.50 | 6,200 | 3.8 | 180 | 2.2 | 112 |
| 3 | 1.00 | 4,100 | 7.5 | 145 | 2.1 | 94 |
| 4 | 2.00 | 2,300 | 14.1 | 95 | 2.3 | 68 |
Data Interpretation:
-
Activity Drop: As comonomer concentration increases, overall activity decreases. The bulky iso-pentyl group of the coordinated 5M1H slows down the subsequent migratory insertion step[3].
-
Molecular Weight (
): Decreases with higher 5M1H feed. Sterically hindered active sites following 5M1H insertion are more prone to -hydride elimination (chain termination) than to further ethylene insertion. -
Thermal Properties (
): The melting point drops precipitously from 135 °C (highly crystalline HDPE) to 68 °C (elastomeric domain) due to the disruption of the crystalline lamellae by the bulky iso-pentyl branches[4].
References
Sources
- 1. US20180072877A1 - THERMOPLASTIC ELASTOMER COMPOSITION, USE THEREOF, METHOD FOR PRODUCING SAME, ETHYLENE/a-OLEFIN/UNCONJUGATED POLYENE COPOLYMER AND USE THEREOF - Google Patents [patents.google.com]
- 2. US20030130429A1 - Composition based on polypropylene on an ethylene/alkyl acrylate copolymer - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Isotactic and Syndiotactic Alternating Ethylene/Propylene Copolymers Obtained Through Non-Catalytic Hydrogenation of Highly Stereoregular cis-1,4 Poly(1,3-diene)s [mdpi.com]
Application Note: Precision Hydroformylation of 5-Methyl-1-hexene
Executive Summary & Strategic Rationale
This guide details the hydroformylation (Oxo synthesis) of 5-Methyl-1-hexene to produce isomeric aldehydes. Unlike simple linear alpha-olefins, this compound possesses a
Target Products:
-
Linear (n-isomer): 6-Methylheptanal. (Preferred for fragrances/polymer precursors).
-
Branched (iso-isomer): 2,5-Dimethylhexanal. (Valuable for generating chiral building blocks).
Key Technical Challenge: The primary challenge is controlling the Regioselectivity (n/i ratio) . While the terminal double bond favors linear insertion, the remote methyl group can influence catalyst folding, particularly with bulky phosphite ligands. Furthermore, isomerization of the terminal double bond to the internal position (5-methyl-2-hexene) renders the substrate inert to hydroformylation under mild conditions, representing a yield loss.
Mechanistic Grounding & Ligand Selection
The reaction follows the modified Wilkinson dissociative mechanism (for monophosphines) or an associative pathway (for chelating diphosphines). The regioselectivity is determined during the hydrometalation step .
The Decision Matrix: Ligand Effects
The choice of ligand dictates the steric environment around the Rhodium center.
| Feature | Triphenylphosphine (PPh3) | Xantphos | Biphephos |
| Denticity | Monodentate | Bidentate (Wide Bite Angle) | Bidentate (Bisphosphite) |
| Electronic Effect | Moderate | Strong Chelator | Strong |
| n/i Selectivity | Low (2:1 to 8:1) | High (> 30:1) | Very High (> 50:1) |
| Isomerization | Moderate | Low | High (requires optimization) |
| Stability | High (Air stable solid) | High | Low (Hydrolysis sensitive) |
| Recommendation | Use for General Screening | Use for Linear Target | Use for Difficult Substrates |
Catalytic Cycle Visualization
The diagram below illustrates the critical bifurcation point between Linear (Anti-Markovnikov) and Branched (Markovnikov) pathways.
Caption: Rhodium-catalyzed hydroformylation cycle showing the critical regioselectivity bifurcation determined by ligand sterics (hydrometalation step).
Experimental Protocols
Safety Pre-Check (Critical)
-
Syngas (CO/H2): Carbon monoxide is a silent killer. All reactions must be performed in a high-pressure autoclave located within a well-ventilated fume hood equipped with CO detectors.
-
This compound: Highly flammable (Flash point approx. -10°C to 10°C range). Ground all equipment to prevent static discharge.[1]
-
Pressure: Rated burst disks must be installed on the autoclave.
Protocol A: High Linear Selectivity (Rh/Xantphos)
Objective: Synthesis of 6-Methylheptanal with n/i ratio > 30:1.
Reagents:
-
Precursor: Rh(acac)(CO)
(CAS: 14874-82-9) -
Ligand: Xantphos (CAS: 161265-03-8)
-
Solvent: Toluene (Anhydrous, degassed)
Step-by-Step Procedure:
-
Catalyst Preparation (In Glovebox or Schlenk Line):
-
Weigh Rh(acac)(CO)
(3.0 mg, 0.0116 mmol). -
Weigh Xantphos (33.5 mg, 0.058 mmol). Note: Ligand/Metal ratio of 5:1 ensures active species formation.
-
Dissolve in 15 mL of degassed Toluene. Stir for 10 mins until a clear yellow/orange solution forms.
-
-
Reactor Loading:
-
Add this compound (1.14 g, 11.6 mmol). Substrate/Rh ratio = 1000:1.
-
Transfer the mixture via cannula into a pre-dried, argon-flushed stainless steel autoclave (e.g., Parr 4560 series).
-
-
Pressurization:
-
Purge the connection lines with Syngas (1:1 CO/H2).
-
Pressurize the reactor to 10 bar with Syngas. Vent to 2 bar (repeat 3x) to remove Argon/Air.
-
Final Pressurization: Fill to 20 bar (at room temperature).
-
-
Reaction:
-
Heat to 80°C with vigorous stirring (1000 rpm). Mass transfer is critical.
-
Reaction time: 16–20 hours.
-
Monitoring: Pressure drop indicates gas consumption.
-
-
Workup:
-
Cool reactor to < 25°C.
-
Slowly vent Syngas into a fume hood exhaust.
-
Analyze crude via GC/NMR.
-
Purification: Distillation. This compound b.p. ~85°C; Aldehydes b.p. ~155-165°C.
-
Protocol B: General/Branched Selectivity (Rh/PPh3)
Objective: Synthesis of 2,5-Dimethylhexanal (enriched) or thermodynamic mixture.
Modifications to Protocol A:
-
Ligand: Triphenylphosphine (PPh3). Use L/M ratio of 200:1 (Excess PPh3 stabilizes the catalyst and suppresses isomerization).
-
Pressure: Lower pressure (10 bar) favors branched products slightly more than high pressure, though sterics dominate.
-
Temperature: 60°C (Lower temp improves selectivity but reduces rate).
Analytical Workflow & Data Interpretation
Workflow Diagram
Caption: Operational workflow for high-pressure hydroformylation.
Data Interpretation (GC/NMR)
Gas Chromatography (GC-FID):
-
Column: HP-5 or DB-Wax.
-
Elution Order (Typical):
-
This compound (Substrate)[2]
-
5-Methyl-2-hexene (Internal Isomer - Byproduct)
-
2,5-Dimethylhexanal (Branched Aldehyde)
-
6-Methylheptanal (Linear Aldehyde)
-
1H NMR (CDCl3):
-
Aldehyde Proton (-CHO): Look for triplet (linear) vs. doublet (branched) around
9.5 – 9.8 ppm.-
Linear (6-Methylheptanal):
~9.76 ppm (t, Hz). -
Branched (2,5-Dimethylhexanal):
~9.65 ppm (d, Hz).
-
-
Olefinic Protons: Disappearance of multiplets at
4.9–5.8 ppm confirms conversion.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (< 20%) | Catalyst Poisoning (O2/S) | Ensure rigorous degassing of toluene and substrate. Check Syngas purity. |
| High Isomerization | Low CO Pressure | Increase CO partial pressure (CO inhibits |
| Low Linear Selectivity | Ligand Dissociation | Increase Ligand/Rh ratio. For Xantphos, ensure T < 100°C. |
| Black Precipitate | Rh Decomposition | "Rh Black" formation. Add excess PPh3 or lower temperature. |
References
-
Franke, R., Selent, D., & Börner, A. (2012). Applied Hydroformylation. Chemical Reviews, 112(11), 5675–5732.
-
Van Leeuwen, P. W. N. M., & Claver, C. (2000). Rhodium Catalyzed Hydroformylation. Springer. (Foundational text for Xantphos protocols).
-
Börner, A., et al. (2017). Understanding a Hydroformylation Catalyst that Produces Branched Aldehydes. Journal of the American Chemical Society.[4]
-
Santa Cruz Biotechnology. (2025). This compound Safety Data Sheet.
-
Evans, D., Osborn, J. A., & Wilkinson, G. (1968).[5][6] Hydroformylation of alkenes by use of rhodium complex catalysts. Journal of the Chemical Society A.
Sources
- 1. fishersci.com [fishersci.com]
- 2. 5-Methylhex-1-ene - Hazardous Agents | Haz-Map [haz-map.com]
- 3. This compound | CAS 3524-73-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. scilit.com [scilit.com]
- 5. Hydroformylation of alkenes by use of rhodium complex catalysts - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 6. semanticscholar.org [semanticscholar.org]
Part 1: Executive Technical Advisory (The "Achiral Paradox")
Application Note: Asymmetric Functionalization & Transformation of 5-Methyl-1-hexene
Critical Scientific Clarification:
Before detailing experimental protocols, it is imperative to address the stereochemical reality of the request. Direct hydrogenation (
-
Substrate: this compound (
) -
Product: 2-Methylhexane (
)
The Paradox: The product, 2-methylhexane, is achiral . The C2 position possesses two hydrogen atoms and the C5 position (isopropyl group) retains its symmetry. Therefore, "Asymmetric Hydrogenation" in the literal sense is chemically impossible as no stereocenter is generated or preserved.
The Solution: In high-value pharmaceutical synthesis, "asymmetric hydrogenation of this compound" typically refers to one of two advanced workflows used to install chirality on this specific carbon skeleton:
-
Asymmetric Hydroformylation (AHF): Converting the alkene into a chiral aldehyde (branched regioisomer). This is the industry standard for functionalizing this substrate.
-
Asymmetric Deuteration: Using
instead of to create a chiral center ( ) for metabolic stability profiling (deuterium switching).
This guide provides protocols for these two sophisticated transformations.
Part 2: Reaction Pathway Analysis
The following decision tree illustrates the divergence between standard (achiral) processing and high-value asymmetric transformations.
Figure 1: Strategic divergence in this compound processing. Green and Yellow pathways represent valid asymmetric protocols.
Part 3: Protocol A - Asymmetric Hydroformylation (AHF)
Objective: Synthesis of chiral (S)-4-methyl-2-formylhexane .
Mechanism: Rhodium-catalyzed insertion of CO and
Materials & Reagents
-
Precursor: Rh(acac)(CO)
(CAS: 14874-82-9) -
Ligand: (S,S)-BisDiazaphos or (S,S)-Ph-BPE. Note: Bidentate phosphine ligands are crucial for stabilizing the active Rh-hydride species and enforcing the steric pocket.
-
Gas: Syngas (1:1 CO/
) - Grade 5.0 purity. -
Solvent: Benzene or Toluene (Anhydrous, degassed).
Experimental Workflow
-
Catalyst Formation (In-situ):
-
In a glovebox (
atmosphere), charge a high-pressure autoclave glass liner with Rh(acac)(CO) (1.3 mg, 5.0 mol) and the chiral ligand (S,S)-BisDiazaphos (6.0 mol). -
Ratio: Maintain a Ligand:Metal ratio of 1.2:1 to prevent formation of inactive multi-ligand species.
-
Dissolve in 2.0 mL of degassed toluene. Stir for 10 minutes until the solution turns light yellow/orange.
-
-
Substrate Addition:
-
Add this compound (1.0 mmol, 98 mg) via syringe.
-
Critical Step: Add an internal standard (e.g., dodecane) if monitoring conversion via GC.
-
-
Pressurization & Reaction:
-
Seal the autoclave. Purge 3 times with Syngas (10 bar).
-
Pressurize to 10 bar (150 psi) . Note: Lower pressures often favor branched regioselectivity in Rh-catalyzed AHF.
-
Heat to 60°C and stir at 800 rpm for 12 hours.
-
-
Workup & Analysis:
-
Cool reactor to 0°C; carefully vent gas in a fume hood (CO hazard).
-
Analyze crude mixture via GC (Chirasil-Dex CB column) to determine Branched:Linear (b/l) ratio and enantiomeric excess (ee).
-
Purification: Flash chromatography is rarely effective for aldehyde separation. Isolate via bisulfite adduct formation or immediate oxidation to the corresponding carboxylic acid for separation.
-
Expected Results (Data Table)
| Parameter | Target Specification | Troubleshooting |
| Conversion | >98% | If low, check gas purity (O2 poisons Rh). |
| Regioselectivity (b/l) | >10:1 | Increase ligand bulk if linear product dominates. |
| Enantioselectivity (ee) | >90% (S) | Lower Temp to 40°C (may require longer time). |
Part 4: Protocol B - Asymmetric Deuteration
Objective: Synthesis of (2S)-1,2-dideuterio-5-methylhexane .
Application: Deuterium labeling increases metabolic half-life (Kinetic Isotope Effect) in drug candidates featuring isohexyl chains.
Mechanism: Iridium-catalyzed asymmetric hydrogenation using
Materials & Reagents
-
Catalyst: [Ir(COD)(N,P-Ligand)]BArF (Crabtree-type analog with chiral N,P ligand like ThrePHOX or Pyridine-Phosphinite).
-
Gas: Deuterium (
) gas, >99.8 atom % D. -
Solvent: Dichloromethane (DCM), anhydrous.
Experimental Workflow
-
Catalyst Preparation:
-
Weigh [Ir(COD)(ThrePHOX)]BArF (1 mol%) into a Schlenk tube.
-
Dissolve in anhydrous DCM (0.5 M concentration relative to substrate).
-
Note: Unlike Rh, Ir catalysts are highly sensitive to coordinating solvents. Do not use THF or MeOH.
-
-
Substrate Activation:
-
Add this compound (1.0 equiv).
-
Freeze-pump-thaw the solution 3 times to remove all traces of dissolved
and .
-
-
Deuteration:
-
Introduce
gas at 1 atm (balloon pressure) or low pressure (5 bar) in an autoclave. -
Stir at room temperature (23°C) for 2 hours.
-
Observation: The orange catalyst solution should remain clear. Formation of black precipitate indicates catalyst decomposition (Ir black formation).
-
-
Analysis:
-
Remove solvent via rotary evaporation.
-
Verification:
NMR is required. The C2 carbon will appear as a triplet ( ) due to C-D coupling, distinct from the C1 triplet. -
Chirality Check: Polarimetry or conversion to a derivative (e.g., radical bromination at C2 followed by chiral HPLC) is necessary, as the optical rotation of deutero-alkanes is extremely low.
-
References
-
Broad Scope Asymmetric Hydroformylation
-
Iridium-Catalyzed Hydrogenation of Unfunctionalized Alkenes
-
Mechanistic Insights on Regioselectivity
-
Deuterium Labeling Protocols
-
Citation: Burwell, R.L., et al. "Reaction Between 1-Hexene and Hydrogen and Deuterium on Copper-Chromium Oxide Catalyst."[9] Journal of Physical Chemistry, 1963 (Foundational) / Updated by Journal of the American Chemical Society (2007).
- Context: Provides the kinetic basis for C2-specific exchange and deuter
-
Sources
- 1. Asymmetric Hydroformylation of Disubstituted Alkenes and Application in the Synthesis of Oligomers - UWDC - UW-Madison Libraries [search.library.wisc.edu]
- 2. researchgate.net [researchgate.net]
- 3. osti.gov [osti.gov]
- 4. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 7. chem.pku.edu.cn [chem.pku.edu.cn]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reaction Between 1-Hexene and Hydrogen and Deuterium on Copper-Chromium Oxide Catalyst (Journal Article) | OSTI.GOV [osti.gov]
- 10. Effect of deuterium on the kinetics of 1,5-hydrogen shifts: 5-dideuteriomethylene-2,4,6,7,9-pentamethyl-11,11a- dihydro-12H-naphthacene - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Catalyst Residue Removal from Poly(5-methyl-1-hexene)
Welcome to the technical support guide for the purification of poly(5-methyl-1-hexene). This document is designed for researchers and scientists encountering challenges with the removal of catalyst residues post-polymerization. We will address common issues through a series of frequently asked questions and detailed troubleshooting protocols, grounded in established scientific principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the importance and general strategy of catalyst removal.
Q1: Why is the removal of catalyst residues from poly(this compound) critically important?
Catalyst residues, which typically contain transition metals (e.g., Titanium, Zirconium) and aluminum compounds from co-catalysts, can significantly compromise the final polymer's quality and performance.[1] Key reasons for their removal include:
-
Long-Term Stability: Residual metals can act as catalysts for thermo-oxidative degradation, leading to discoloration, chain scission, and a reduction in the polymer's molecular weight and mechanical properties over time.[1]
-
Optical Properties: Metal-containing impurities often impart a yellow or brown tint to the polymer, which is undesirable for applications requiring high clarity.
-
Biocompatibility and Regulatory Compliance: For biomedical or pharmaceutical applications, residual heavy metals are a major safety concern due to their potential toxicity. Regulatory bodies like the FDA have stringent limits on elemental impurities in materials used for such purposes.[2]
-
Downstream Processing: Residues can interfere with or poison catalysts used in subsequent functionalization or processing steps, such as hydrogenation.[3]
Q2: What are the primary catalyst systems used for poly(this compound), and how does the catalyst type influence the purification strategy?
The polymerization of α-olefins like this compound is predominantly carried out using two main classes of catalysts:
-
Ziegler-Natta (Z-N) Catalysts: These are typically heterogeneous, multi-site catalysts, often comprising titanium chlorides (e.g., TiCl₄) supported on magnesium chloride (MgCl₂), and activated by an aluminum alkyl co-catalyst like triethylaluminum (TEA).[4][5] Their heterogeneous nature means that while larger catalyst particles can be partially removed by filtration, the system contains many finely dispersed and soluble species that require intensive purification.
-
Metallocene Catalysts: These are homogeneous, single-site catalysts based on transition metals like zirconium or titanium sandwiched between cyclopentadienyl-type ligands.[4][6] They are activated by co-catalysts such as methylaluminoxane (MAO). Being soluble in the reaction medium, their removal necessitates techniques that can target dissolved metal ions, such as polymer precipitation or the use of specialized scavengers.[3]
The choice of purification method is directly linked to the catalyst's state (heterogeneous vs. homogeneous) and composition. Z-N systems often require aggressive acidic washes to break down and solubilize inorganic support materials and metal halides, whereas metallocene systems benefit from methods that capture soluble metal complexes.
Q3: What is the general workflow for removing catalyst residues?
A robust purification strategy follows a multi-step approach to systematically remove different types of residues. The process can be customized based on the specific catalyst used and the required final purity of the polymer.
Caption: General workflow for polymer purification.
Part 2: Troubleshooting Guide
This guide provides solutions to specific problems encountered during the purification process.
| Problem | Potential Cause(s) | Recommended Actions & Explanations |
| High Ash Content in TGA | 1. Incomplete removal of inorganic catalyst supports (e.g., MgCl₂, SiO₂).2. Residual aluminum species from the co-catalyst (e.g., MAO hydrolysis products). | Perform Acidic Washes: Before precipitation, wash the polymer solution with a dilute acidic solution (e.g., 1-5% HCl in methanol). This converts insoluble metal oxides and hydroxides into soluble metal chlorides, which can be partitioned away from the polymer.[3] See Protocol 2 for details. |
| Polymer is Discolored (Yellow/Brown) | 1. Presence of residual transition metals (Ti, Zr, Fe) in various oxidation states.2. Polymer degradation caused by localized heating during workup in the presence of active catalyst. | Increase Precipitation Cycles: Repeat the dissolution-precipitation process 2-3 times. Each cycle reduces the concentration of soluble impurities.[7]Use a Metal Scavenger: For persistent color, especially with metallocene catalysts, use a functionalized silica or polymer scavenger to chelate and remove trace metals. See Protocol 3 for details.[8][9] |
| Broad or Missing NMR Signals | 1. Paramagnetic species (e.g., Ti³⁺, other transition metal ions) in the sample are causing significant line broadening of adjacent proton signals. | Confirm Purity with ICP-MS: NMR is a qualitative indicator. Quantify the metal content using ICP-MS to confirm if residue levels are high.[10]Intensify Purification: The presence of paramagnetic species indicates significant catalyst contamination. A combination of acidic washes and scavenging may be required. |
| Low Yield After Precipitation | 1. The polymer has a low molecular weight and remains partially soluble in the non-solvent mixture.2. The chosen non-solvent is too effective, causing co-precipitation of oligomers and impurities. | Optimize Solvent/Non-Solvent System: Screen different non-solvents. For non-polar poly(this compound), methanol is aggressive. Try isopropanol or ethanol for a "gentler" precipitation.Reduce Temperature: Perform the precipitation at a lower temperature (e.g., 0 °C or -20 °C) to decrease the polymer's solubility. |
| Clogged Filter During Isolation | 1. The precipitated polymer is too fine or has a gummy consistency.2. Insoluble catalyst residues (e.g., from a heterogeneous Z-N catalyst) are blinding the filter medium. | Use a Filter Aid: Add a layer of Celite® or diatomaceous earth to the filter paper. This creates a porous filter cake that prevents fine particles from clogging the filter.[2]Change Precipitation Method: Add the polymer solution slowly to a vigorously stirred volume of non-solvent. This promotes the formation of larger, more easily filterable particles. |
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common purity issues.
Part 3: Detailed Experimental Protocols
Protocol 1: Standard Polymer Reprecipitation
This is the most fundamental purification technique, effective for removing the bulk of soluble catalyst residues and co-catalyst byproducts.
Objective: To separate the high molecular weight polymer from soluble, low molecular weight impurities.
Methodology:
-
Quenching: Terminate the polymerization by slowly adding a quenching agent, such as methanol or isopropanol (typically 5-10% of the reaction volume), to the reaction mixture with vigorous stirring. The deactivation of active catalyst sites is often exothermic; control the addition rate to maintain a safe temperature.[11]
-
Dissolution: If the polymer has crashed out upon quenching, add a suitable solvent (e.g., toluene, hexane) and heat the mixture (e.g., 60-80 °C) with stirring until the polymer is fully dissolved. A typical concentration is 5-10% w/v.
-
Precipitation: In a separate, larger vessel, place a volume of a non-solvent (e.g., methanol, ethanol) that is 5-10 times the volume of the polymer solution.
-
While stirring the non-solvent vigorously, slowly pour the warm polymer solution into it in a thin stream. The polymer should precipitate as a white solid or fibrous material.
-
Isolation: Continue stirring the resulting slurry for 30-60 minutes to ensure complete precipitation. Collect the solid polymer by filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected polymer cake on the filter with fresh non-solvent to remove any remaining dissolved impurities.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.
-
Repeat (Optional): For higher purity, re-dissolve the dried polymer and repeat steps 3-7.
Protocol 2: Acidic Wash for Ziegler-Natta Residues
This protocol is specifically designed to remove inorganic residues commonly found in polymers made with Ziegler-Natta catalysts.
Objective: To convert insoluble metal hydroxides/oxides into soluble salts for efficient removal.
Methodology:
-
Quench & Dissolve: Follow steps 1 and 2 from Protocol 1 to obtain a solution of the crude polymer.
-
Prepare Acidic Solution: Prepare a wash solution of 2-5% (v/v) hydrochloric acid in methanol or ethanol.
-
Extraction: Transfer the polymer solution to a separatory funnel. Add an equal volume of the acidic wash solution.
-
Shake the funnel vigorously for 2-3 minutes, venting frequently. Allow the layers to separate. The aqueous/alcoholic layer will contain the extracted metal salts.
-
Separate Layers: Drain and discard the lower (acidic) layer.
-
Neutralize: Wash the organic polymer solution with deionized water, followed by a wash with a dilute sodium bicarbonate solution, and a final wash with deionized water to remove any residual acid. Check the pH of the final aqueous wash to ensure it is neutral.
-
Proceed to Precipitation: Use the washed organic polymer solution to perform the precipitation as described in Protocol 1 (Steps 3-8).
Protocol 3: Metal Scavenging for Trace Residue Removal
This method is ideal for achieving very low (ppm-level) metal content, particularly for polymers synthesized with homogeneous metallocene catalysts.[12]
Objective: To selectively bind and remove dissolved transition metal catalyst residues.
Methodology:
-
Quench & Dissolve: Obtain a solution of the crude polymer in a non-polar solvent like toluene or hexane as described in Protocol 1.
-
Select Scavenger: Choose a scavenger with functional groups suitable for the target metal. Thiol- or amine-functionalized silica gels are effective for many late transition metals, while other specialized scavengers are available for Zr, Ti, and other early transition metals.[8][13]
-
Add Scavenger: Add the scavenger to the polymer solution. The amount needed is typically based on the estimated amount of residual metal, often using a 5-20 fold molar excess of the scavenger's functional groups relative to the metal. A typical loading is 1-5% by weight relative to the polymer.
-
Stir: Stir the mixture at a specified temperature (room temperature to 60 °C) for a period of 1 to 12 hours, as recommended by the scavenger manufacturer. This allows time for the metal to chelate to the scavenger.
-
Filter: Remove the scavenger (which is now bound to the metal) by filtering the mixture through a pad of Celite® or a fine porosity filter.
-
Precipitate & Isolate: Precipitate the polymer from the filtrate as described in Protocol 1 to remove any potential leachables from the scavenger and to isolate the final product.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. EP2041190B1 - Process to produce polyolefins using metallocene catalysts - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. apeiron-synthesis.com [apeiron-synthesis.com]
- 9. Case Study - Use of Functionalised Scavengers for Precious Metal Recovery - Mastermelt [mastermeltgroup.com]
- 10. Detection, identification, and quantification of polymer additives: a review of techniques, approaches, challenges, and a possible roadmap in analysis ... - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D5LP00329F [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. biotage.com [biotage.com]
- 13. Scavenging Technologies from Johnson Matthey - Pharmaceutical Technology [pharmaceutical-technology.com]
optimizing yield in 5-Methyl-1-hexene catalytic polymerization
Technical Support Center: Poly(5-Methyl-1-Hexene) Optimization
Status: Active Operator: Senior Application Scientist (Dr. A. Vance) Ticket Subject: Optimizing Yield & Stereocontrol in this compound (5M1H) Polymerization
Introduction: The "Spacer" Advantage
Welcome to the Advanced Polymerization Support Module. You are working with This compound , a monomer that occupies a unique "Goldilocks" zone in coordination polymerization. Unlike 3-methyl-1-butene (severe steric hindrance) or 4-methyl-1-pentene (significant
The Core Challenge: While the spacer improves reactivity compared to closer branches, the bulky tail still creates significant entropic penalties during insertion. Optimizing yield requires a precise balance of ligand geometry , temperature suppression , and activator saturation .
This guide is structured to troubleshoot your specific yield/molecular weight bottlenecks using field-proven mechanistic insights.
Module 1: Catalyst & Activator Dynamics (The Engine)
User Question: I am using a standard Ziegler-Natta system, but my yield is low (<40%) and PDI is broad. Should I switch to metallocenes?
Technical Response:
Yes. For branched
Recommended System:
-
Catalyst: rac-Dimethylsilylbis(indenyl)zirconium dichloride (
) or rac-Ethylenebis(indenyl)zirconium dichloride ( ). -
Why? The
symmetry forces isotacticity (critical for crystallinity), while the "open" nature of the indenyl ligands accommodates the 5-methyl tail better than bulky Cp* ligands.
The Activator Ratio (The Hidden Variable): Metallocenes are dormant until alkylated and ionized.
-
MAO (Methylaluminoxane): Requires a high Al:Zr ratio (typically 1000:1 to 3000:1 ) to scavenge impurities and drive equilibrium toward the cationic active species
. -
Borates (
): If using borate activators, you must add a scavenger (TIBA) first. Borates are stoichiometric (1:1) but have zero scavenging capacity.
Data Table 1: Catalyst Performance Matrix for Branched Olefins
| Catalyst System | Activity ( kg/mol/h ) | Stereocontrol | PDI (Mw/Mn) | Suitability for 5M1H |
| Ziegler-Natta ( | Low-Mod | High Isotactic | Broad (4-10) | Low. Active sites easily blocked by branch. |
| Cp2ZrCl2 (Unbridged) | High | Atactic | Narrow (2.0) | Moderate. Good yield, but produces amorphous "gum". |
| Very High | Isotactic | Narrow (2.0) | Optimal. Best balance of rate and order. | |
| Moderate | Syndiotactic | Narrow (2.0) | Specialized. Use only for syndio-specific targets. |
Module 2: Thermodynamics & Kinetics (The Environment)
User Question: My reaction starts fast but dies after 15 minutes. Increasing temperature to 60°C lowered the molecular weight. Why?
Technical Response: You are encountering the Polymerization Ceiling . 5M1H polymerization is an exothermic process with a high entropic penalty due to the ordering of the bulky side chain.
-
Thermal Deactivation: At
, the rate of -hydride elimination exceeds the rate of propagation ( ). The active Zr-H species formed is often less active or dormant, effectively killing the yield. -
The Solution: Cool it down.
-
Optimal Window: 0°C to 25°C .
-
While
drops at lower temperatures, the lifetime of the active site increases dramatically, leading to higher total turnover numbers (TON) and higher Molecular Weight ( ).
-
Experimental Workflow Visualization:
Caption: Figure 1. Optimized workflow for 5M1H polymerization. Note the separate scavenging step to protect the sensitive cationic catalyst.
Module 3: Troubleshooting Matrix (The Fix)
User Question: I have inconsistent results. How do I diagnose the root cause?
Technical Response: Use this logic gate. The specific symptoms of your polymer tell you exactly which part of the coordination mechanism is failing.
Data Table 2: Diagnostic Logic
| Symptom | Root Cause | Corrective Action |
| Low Yield + High Mw | Induction Period / Poisoning. The catalyst is dying before it starts, but the few surviving sites work well. | Increase Scavenger (TIBA) concentration in the monomer feed before adding catalyst. |
| High Yield + Low Mw | Chain Transfer. The reaction is fast, but chains are terminating early via | Lower Temperature (try 0°C). Reduce Al:Zr ratio slightly if using MAO. |
| Broad PDI (> 3.0) | Multiple Active Sites. Common in heterogeneous supports or decomposing catalysts. | Switch to homogenous metallocene. Ensure rapid mixing to prevent "hot spots." |
| Oily/Sticky Product | Atactic Microstructure. Lack of stereoregularity prevents crystallization. | Switch from unbridged |
Logic Pathway Visualization:
Caption: Figure 2. Decision tree for diagnosing polymerization failure modes based on GPC and yield data.
Standard Operating Procedure (SOP): Bench-Scale 5M1H Polymerization
Objective: Synthesis of Isotactic Poly(this compound) Target Yield: >85% | Target PDI: <2.2
-
Monomer Pre-treatment:
-
Distill this compound over Sodium/Potassium (Na/K) alloy or Calcium Hydride (
) to remove trace water and alcohols. -
Why? Branched olefins trap impurities in the steric pocket; standard alumina columns are often insufficient [1].
-
-
Reactor Setup:
-
Use a 250mL Schlenk flask or Büchi reactor. Bake out at 120°C under vacuum for 2 hours.
-
Cool under Argon stream.[1]
-
-
Scavenging (The Critical Step):
-
Add solvent (Toluene, dry) and Monomer (5M1H).
-
Add TIBA (Triisobutylaluminum) or a small aliquot of MAO and stir for 10 mins.
-
Note: This sacrifices cheap Al-alkyls to save your expensive Zirconium catalyst.
-
-
Initiation:
-
Bring temperature to 0°C (Ice bath).
-
Inject Catalyst (
) pre-activated with MAO (Al/Zr = 2000). -
Observation: Color should shift (often yellow to orange/red) indicating active cation formation.
-
-
Termination:
-
Quench with acidic methanol (MeOH + 5% HCl).
-
Precipitate polymer in copious MeOH. Filter and dry under vacuum at 60°C.
-
References
-
Monomer Purity Effects: Du, X., et al. (2024).[2] "Effects of monomer purity on polymerization: a Monte Carlo study." Polymer Bulletin. Link
-
Metallocene vs. Ziegler-Natta: BenchChem. (2025).[3] "Comparative analysis of Ziegler-Natta vs. metallocene catalysts." Link
-
Temperature Effects on Branched Olefins: Fan, G., et al. (2006). "Strong influences of polymerization temperature on ethylene/1-hexene copolymerization." Journal of Zhejiang University Science B. Link
-
Living Polymerization of 1-Hexene (Analog): Zhang, Y., et al. (2003). "Living Polymerization of 1-Hexene by Cationic Zirconium Complexes." Organometallics. Link
-
Catalyst Structure/Activity: Resconi, L., et al. (2000). "Selectivity in Propene Polymerization with Metallocene Catalysts." Chemical Reviews. (Foundational text on C2-symmetry for isotacticity). Link
Sources
controlling molecular weight distribution in 5-Methyl-1-hexene copolymers
Welcome to the technical support center for controlling molecular weight distribution (MWD) in 5-Methyl-1-hexene copolymers. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on achieving desired polymer characteristics. Here, we address common challenges through a combination of troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles.
Section 1: Troubleshooting Guide
This section is formatted to help you quickly identify a problem, understand its root cause, and implement an effective solution.
Issue 1: The Polydispersity Index (PDI) of my copolymer is too high (Broad MWD).
A broad molecular weight distribution (PDI, or MWD = Mw/Mn, significantly greater than 2) can negatively impact the mechanical and physical properties of your final material. This issue often points to a lack of control over the polymerization process.
Potential Causes & Solutions
| Potential Cause | Scientific Explanation | Recommended Action & Protocol |
| Multi-Site Catalyst Behavior | Traditional Ziegler-Natta (ZN) catalysts possess multiple types of active sites, each producing polymers with different chain lengths simultaneously.[1][2] This inherent heterogeneity is a primary cause of broad MWD.[1] | Action: Switch to a single-site catalyst, such as a metallocene.[1] Metallocenes have well-defined, single active sites that lead to more uniform polymer chains and a narrow MWD (PDI ≈ 2).[3] Protocol for Catalyst Transition: 1. Thoroughly clean the reactor to remove all traces of the previous ZN catalyst. 2. Select a suitable metallocene catalyst (e.g., a zirconocene or titanocene) known for α-olefin incorporation. 3. Activate the metallocene with an appropriate cocatalyst, like methylaluminoxane (MAO).[1] 4. Conduct polymerization under optimized conditions for the chosen metallocene system. |
| Inconsistent Reaction Conditions | Fluctuations in temperature or monomer concentration can alter the rates of propagation and chain transfer throughout the reaction, leading to a wider distribution of polymer chain lengths.[4] | Action: Implement strict control over reaction parameters. Protocol for Stable Polymerization: 1. Use a reactor with precise temperature control (±1°C). 2. Ensure efficient stirring to maintain a homogenous mixture and prevent localized "hot spots" or concentration gradients.[5] 3. Employ a continuous and steady feed of monomers into the reactor.[4] |
| Monomer or Solvent Impurities | Impurities, particularly water or other protic substances, can deactivate catalyst sites or act as uncontrolled chain transfer agents, leading to premature termination of polymer chains and a broadening of the MWD. | Action: Purify all reagents before use. Protocol for Reagent Purification: 1. Solvent (e.g., Toluene, Heptane): Distill over a suitable drying agent (e.g., sodium/benzophenone) or pass through a column of activated alumina. 2. This compound: Pass through activated alumina to remove peroxides and water. Consider distillation from a mild drying agent. 3. Gaseous Monomers (if any): Use purification traps to remove oxygen and moisture. |
Issue 2: My GPC results show a bimodal or multimodal MWD.
A bimodal MWD indicates the presence of two or more distinct populations of polymer chains with different average molecular weights.
Potential Causes & Solutions
| Potential Cause | Scientific Explanation | Recommended Action & Protocol |
| Mixed Catalyst Systems | Accidental contamination of a single-site catalyst with another catalyst (e.g., residual ZN catalyst) can lead to the simultaneous production of different polymer populations.[6] | Action: Ensure rigorous reactor cleaning between runs with different catalyst types. Protocol for Reactor Cleaning: 1. After draining the reactor, wash with a non-polar solvent (e.g., toluene) at an elevated temperature. 2. Follow with a wash using an acidic solution (e.g., dilute HCl in ethanol) to neutralize and remove catalyst residues. 3. Rinse thoroughly with deionized water, then with a polar organic solvent (e.g., acetone). 4. Dry the reactor completely under vacuum before the next use. |
| Poor Mixing or Catalyst Injection | Inefficient mixing can create zones of high and low monomer or cocatalyst concentration.[5] A poor catalyst injection method can lead to an initial burst of polymerization under non-ideal conditions, creating a distinct high or low molecular weight fraction. | Action: Optimize reactor agitation and catalyst delivery. Protocol for Improved Mixing: 1. Verify that the agitator design (e.g., anchor vs. helicoidal) is appropriate for the reactor geometry and viscosity of the medium.[5] 2. Dissolve the catalyst and cocatalyst in a small amount of solvent and inject them rapidly into the well-stirred reactor to ensure quick and uniform dispersion. |
| Diffusion Limitations | In slurry polymerizations, as the polymer precipitates and encapsulates the catalyst, the diffusion of monomer to the active sites can become restricted. This can change the polymerization kinetics over time, creating different polymer populations. | Action: Control particle morphology or switch to a solution polymerization process. Protocol for Managing Slurry Process: 1. Use a supported catalyst to better control particle growth. 2. Adjust stirring speed to keep particles well-suspended. 3. If the problem persists, consider transitioning to a solution polymerization where the polymer remains dissolved, eliminating diffusion barriers. This may require a higher reaction temperature.[7] |
Issue 3: The average molecular weight (Mw) of my copolymer is too low.
Low molecular weight can result in poor mechanical strength and is often caused by an excessive rate of chain termination or transfer relative to the rate of propagation.
Potential Causes & Solutions
| Potential Cause | Scientific Explanation | Recommended Action & Protocol |
| High Concentration of Chain Transfer Agent (CTA) | Chain transfer agents, such as hydrogen or certain organoaluminum compounds (e.g., diethylzinc), are intentionally added to control molecular weight.[][9] An excessive amount will lead to premature termination of growing polymer chains.[10][11] | Action: Reduce the concentration of the chain transfer agent. Protocol for CTA Optimization: 1. Conduct a series of polymerizations where the concentration of the CTA is systematically varied while keeping all other parameters constant. 2. Analyze the Mw of the resulting polymers using GPC to establish a correlation between CTA concentration and molecular weight. 3. Select the concentration that yields the target molecular weight. |
| High Polymerization Temperature | Higher temperatures increase the rate of all reactions, but they often favor chain transfer and termination reactions (like β-hydride elimination) more than propagation. This results in the formation of shorter polymer chains. | Action: Lower the polymerization temperature. Protocol for Temperature Study: 1. Perform a set of experiments at different temperatures (e.g., in 10°C increments) below your current operating temperature. 2. Monitor both the catalytic activity and the resulting Mw. Note that lowering the temperature may decrease the overall reaction rate.[7] |
| High Comonomer Concentration | The incorporation of bulky α-olefins like this compound can sometimes increase the rate of chain transfer, leading to a decrease in molecular weight compared to ethylene homopolymerization.[10] This is known as the "comonomer effect." | Action: Adjust the comonomer-to-monomer feed ratio. Protocol for Comonomer Ratio Adjustment: 1. If a higher Mw is required, decrease the initial concentration of this compound in the feed. 2. Be aware that this will also reduce the incorporation of the comonomer into the polymer, affecting properties like density and crystallinity. Find a balance that meets your target specifications for both Mw and comonomer content. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a "good" PDI value for this compound copolymers?
The ideal PDI depends on the intended application.
-
Narrow MWD (PDI ≈ 2.0 - 2.5): Typically achieved with single-site metallocene catalysts, this is desirable for applications requiring high strength, and predictable physical properties.[1]
-
Broad MWD (PDI > 4): Often produced by Ziegler-Natta catalysts, a broader MWD can improve processability in applications like extrusion and molding.[1][12]
Q2: How do Ziegler-Natta and Metallocene catalysts fundamentally differ in their effect on MWD?
The key difference lies in the nature of their active sites.
Caption: Catalyst active sites and their effect on MWD.
Ziegler-Natta catalysts are heterogeneous and possess multiple types of active centers, each with a different reactivity, leading to a broad distribution of chain lengths.[1][13] In contrast, metallocene catalysts are single-site catalysts, meaning all active centers are structurally identical.[3] This uniformity results in polymer chains that grow at a similar rate, producing a narrow MWD.[14]
Q3: How can I reliably characterize the MWD of my copolymers?
The standard and most reliable method is Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC).
Experimental Protocol: GPC Analysis of Polyolefins
-
Dissolution: Dissolve the copolymer sample in a suitable solvent, typically 1,2,4-trichlorobenzene (TCB), at a high temperature (e.g., 140-160°C).[15] This is necessary due to the semi-crystalline nature of many polyolefins.
-
Instrumentation: Use a high-temperature GPC system equipped with a refractive index (RI) detector. For more detailed analysis, multi-angle light scattering (MALS) detectors can provide absolute molecular weight without column calibration.[16]
-
Column Selection: Choose a column set specifically designed for high-temperature polyolefin analysis (e.g., PLgel Olexis).[15]
-
Calibration: Calibrate the system using narrow MWD polystyrene or polyethylene standards.[16]
-
Analysis: Inject the filtered, hot sample solution into the GPC system. The software will generate a chromatogram and calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[17]
Q4: What is the mechanism of a chain transfer agent like hydrogen?
Chain transfer agents provide an efficient pathway to terminate a growing polymer chain and initiate a new one, thereby controlling the final molecular weight.
Caption: Mechanism of chain transfer with hydrogen.
In the presence of hydrogen, the growing polymer chain attached to the catalyst metal center ([Cat]-Polymer) reacts with H₂. The polymer chain is cleaved off as a saturated molecule, and a metal-hydride species ([Cat]-H) is formed. This metal-hydride is highly reactive and quickly inserts a new monomer molecule, initiating the growth of a new polymer chain.[11] This process is much faster than spontaneous termination, leading to a higher number of polymer chains and thus a lower average molecular weight.[10]
References
- Grace. (2024, September 19). Metallocene vs. Ziegler-Natta Catalysts: Which to Choose?
- Ye, Z., et al. (2021). Synthesis of ultra-high molecular weight poly(ethylene)-co-(1-hexene) copolymers through high-throughput catalyst screening. RSC Advances.
- BenchChem. (2025). A Comparative Analysis of Ziegler-Natta and Metallocene Catalysts for the Polymerization of Bulky α-Olefins.
- T.C., M. (2015). The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability. Journal of Macromolecular Science, Part C.
- Kuo, C. I., et al. (2006). Processes for transitioning between metallocene and Ziegler-Natta polymerization catalysts. Google Patents.
- YouTube. (2026, January 31). Ziegler-Natta and Metallocene catalysts for olefin polymerization | Polyolefin structure, properties.
- BOC Sciences. Chain Transfer Agents - Polymer.
- Senchenya, I. N., et al. (2022). Polymerization of Hexene-1 and Propylene over Supported Titanium–Magnesium Catalyst: Comparative Data on the Polymerization Kinetics and Molecular Weight Characteristics of Polymers. Polymers.
- Valente, A., et al. (2013). Coordinative Chain Transfer Polymerization. Chemical Reviews.
- Ahmadi, M., et al. (2020). Interplay of reversible chain transfer and comonomer incorporation reactions in coordination copolymerization of ethylene/1–hexene. Polyolefins Journal.
- Na, D. L., et al. (2016). A new deconvolution approach for understanding the properties of commodity polymers. Polymers.
- Na, D. L. (1994). Control of molecular-weight distribution in step-growth polymerization:the intermediate monomer feed method. Polymer.
- BenchChem. (2025). Controlling molecular weight distribution in 2-Hexyl-1-octene copolymers.
- Tannous, K., & Soares, J. (2002). Molecular weight distribution of polyethylene; effect of catalyst injection system. Gas‐phase polymerization of ethylene using supported metallocene catalysts: Study of polymerization conditions.
- Semikolenova, N. V., et al. (2018). Regulation of molecular weight, molecular weight distribution and branching distribution in polyethylene produced by supported catalysts bearing bis(imino)pyridyl iron complexes. Polyolefins Journal.
- Agilent. (n.d.). Analysis of polyolefins by GPC/SEC.
- ResolveMass Laboratories Inc. (2026, January 13). GPC errors in polymer molecular weight analysis.
- Cocuzza, S., et al. (2023). Evaluating the molecular weight distribution of ultrahigh molecular weight polypropylene through rheology. Physics of Fluids.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A new deconvolution approach for understanding the properties of commodity polymers - Advanced Science News [advancedsciencenews.com]
- 3. The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. US6995217B2 - Processes for transitioning between metallocene and Ziegler-Natta polymerization catalysts - Google Patents [patents.google.com]
- 7. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of ultra-high molecular weight poly(ethylene)-co-(1-hexene) copolymers through high-throughput catalyst screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 12. cpsm.kpi.ua [cpsm.kpi.ua]
- 13. youtube.com [youtube.com]
- 14. Metallocene vs. Ziegler-Natta Catalysts: Which to Choose? [grace.com]
- 15. agilent.com [agilent.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. pubs.aip.org [pubs.aip.org]
purification techniques for technical grade 5-Methyl-1-hexene monomer
This guide is structured as a dynamic Technical Support Center for researchers working with 5-Methyl-1-hexene (5-MH) . It moves beyond generic advice, addressing the specific chemical behaviors of branched
Status: Online | Role: Senior Application Scientist Topic: Monomer Purification for High-Precision Polymerization
Core Directive: The "Why" of Purification
User Query: I purchased 95% technical grade this compound. Can I use it directly for metallocene-catalyzed polymerization?
Scientist Response: Absolutely not. Technical grade 5-MH is stabilized with 4-tert-butylcatechol (TBC) and contains structural isomers and moisture. Using it "as-is" will result in immediate catalyst deactivation (poisoning) or the production of low-molecular-weight oligomers rather than the desired polymer.
The "Kill Chain" of Impurities:
-
TBC (Inhibitor): Coordinates strongly to the Lewis-acidic metal center of your catalyst (Zr, Hf, Ti), permanently deactivating it.
-
Moisture (
): Hydrolyzes alkyl-aluminum cocatalysts (MAO, TEAL), destroying the active species. -
Isomers (e.g., 2-methyl-1-hexene): These are "steric defects." They compete for the active site but insert poorly, terminating chain growth or reducing crystallinity.
Protocol: Inhibitor Removal (TBC)
User Query: How do I remove the TBC inhibitor? Can I just distill it?
Scientist Response:
Distillation alone is risky because TBC has a high boiling point (
The Alumina Flash Column Protocol
Mechanism: TBC contains phenolic hydroxyl groups that bind irreversibly to the basic sites of activated alumina.
Step-by-Step:
-
Preparation: Use Basic Activated Alumina (Brockmann Grade I).
-
Activation: If the alumina has been sitting out, heat it to
under vacuum for 4 hours to reactivate. -
Column Setup: Pack a glass column with the alumina. A ratio of 10g Alumina per 100mL Monomer is usually sufficient for technical grade levels (10-50 ppm TBC).
-
Filtration: Pass the neat liquid 5-MH through the column under gravity or slight
pressure. -
Validation: Collect the eluent. It is now TBC-free but may still contain moisture.
Critical Warning: Do not use silica gel. Alumina is preferred because it scavenges both TBC and trace peroxides effectively without inducing acid-catalyzed isomerization of the olefin.
Protocol: Drying & Deoxygenation
User Query: Which molecular sieves should I use? 3A, 4A, or 13X?
Scientist Response: You must use 3A Molecular Sieves .
The Causality (Why 3A?):
-
3A (Pore size ~3 Å): Adsorbs water (
) and ammonia but excludes the 5-MH monomer. -
4A/13X: Have larger pores that can adsorb the monomer itself. This leads to monomer pooling inside the sieve, where it can undergo slow, exothermic polymerization or isomerization catalyzed by the zeolite surface, contaminating your stock.
The "Freeze-Pump-Thaw" Degassing Cycle
Removing
-
Freeze: Place the flask of 5-MH in liquid nitrogen (
) until solid. -
Pump: Open the flask to high vacuum (Schlenk line). Pump off the headspace gases for 10-20 minutes.
-
Thaw: Close the flask. Remove from
and thaw in a warm water bath. Gas bubbles will evolve from the liquid as solubility decreases. -
Repeat: Perform this cycle 3 times .
-
Backfill: Refill with high-purity Argon or Nitrogen.
Protocol: Isomer Separation (Fractional Distillation)
User Query: My polymer melting point is lower than reported. Could isomers be the issue?
Scientist Response:
Yes. Technical 5-MH often contains 2-methyl-1-hexene and internal hexene isomers. These are difficult to separate because their boiling points are within
Requirement: High-Efficiency Fractional Distillation.
-
Apparatus: You need a column with high theoretical plates (e.g., a Spinning Band Distillation column or a 30cm+ Vigreux column packed with glass helices).
-
Reflux Ratio: High reflux is mandatory. Set to 20:1 (return 20 drops, collect 1).
-
Atmosphere: Distill under slight positive Nitrogen pressure to prevent oxidation during heating.
Data: Key Impurities & Properties
| Component | Boiling Point (
Visualizing the Workflow
The following diagram illustrates the integrated purification pipeline required for high-purity applications.
Figure 1: The sequential purification logic. Note that Distillation occurs after bulk drying to prevent water from co-distilling azeotropically.
Troubleshooting & FAQs
Q: Can I use Sodium/Potassium (Na/K) alloy for drying? A: Yes, but it is an advanced technique . Na/K alloy is superior for "ultra-drying" (reaching sub-ppm water levels) and will turn the solution deep blue if a benzophenone indicator is used.
-
Protocol: Pre-dry with sieves first. Distill onto the Na/K alloy, stir, then vacuum transfer the monomer off the alloy into a storage flask.
-
Safety: Na/K is pyrophoric and reacts explosively with water. Only use if 3A sieves are insufficient for your catalyst sensitivity.
Q: How do I know if my purification worked? A:
-
Colorimetric Test (TBC): Wash a small aliquot with dilute NaOH. If the aqueous layer turns pink/red, TBC is still present.
-
Karl Fischer Titration: For moisture content (Target: < 10 ppm).
-
Polymerization Test: The ultimate validation. Run a standard polymerization with a known catalyst. Low activity = Poisoning (Water/TBC). Low Melting Point = Isomer contamination.
Q: How should I store the purified monomer? A: Purified 5-MH is reactive. Store it inside a glovebox (Argon/Nitrogen atmosphere) in a Schlenk flask sealed with a Teflon tap. Adding activated 3A sieves to the storage flask extends shelf life. Do not store purified monomer for >1 month , as peroxides can slowly reform even in trace oxygen environments.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (The authoritative standard for chemical purification protocols).
-
Sigma-Aldrich Technical Bulletin. Inhibitor Removers and Prepacked Columns. (Protocols for Alumina/TBC removal).[3]
-
Burfield, D. R., et al. (1978). Desiccant Efficiency in Solvent Drying. A Reappraisal by Application of the Karl Fischer Technique. Journal of Organic Chemistry. (Establishes the efficacy of 3A sieves vs. Na/K).
-
Hustad, P. D., et al. (2002).[4] Living Polymerization of 1-Hexene...[4][5] (Context on metallocene sensitivity to impurities in higher alpha-olefins).
Sources
- 1. Purification of Laboratory Chemicals - by Armarego | eBay [ebay.com]
- 2. Purification of Laboratory Chemicals - 5th Edition | Elsevier Shop [shop.elsevier.com]
- 3. TBC (4-Tert-ButylCatechol) Removal from monomers | Axens [axens.net]
- 4. chglib.icp.ac.ru [chglib.icp.ac.ru]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Technical Support Center: 5-Methyl-1-hexene Reactivity & Optimization
Status: Operational Ticket Focus: Overcoming Effective Steric Barriers & Reactivity Loss Audience: Polymer Chemists, Process Engineers, Catalysis Researchers
The "Deceptive Spacer" Architecture
Executive Summary:
5-Methyl-1-hexene (5M1H) presents a unique reactivity paradox. Unlike its isomer 4-methyl-1-pentene (4M1P), 5M1H possesses a two-carbon spacer (
The Core Problem: Users often report "steric hindrance" when the reaction stalls. However, the vinyl group in 5M1H is not sterically crowded. The observed hindrance is usually "Effective Steric Bulk" caused by two distinct failure modes:
-
The Isomerization Trap: The terminal double bond migrates internally to position 2 or 3, creating a tri-substituted, sterically dead olefin.
-
Catalyst Pocket Mismatch: In polymerization, the flexible tail wraps back, interfering with the ligand framework of standard metallocenes, causing "missed insertions" rather than true steric blocking.
Troubleshooting Guide: Diagnostics & Solutions
Scenario A: Polymerization (Ziegler-Natta / Metallocene)
User Report: "My catalytic activity drops significantly after 15 minutes, and the molecular weight distribution (PDI) is broad."
| Potential Root Cause | Diagnostic Check | Technical Solution |
| Isomerization Accumulation | Run 1H NMR on the reaction supernatant. Look for internal olefin signals ( | Switch Co-Catalyst: High concentrations of TMA (Trimethylaluminum) in MAO can act as isomerization catalysts. Use Modified MAO (MMAO) or add a sterically hindered phenol scavenger (e.g., BHT) to trap free radicals if radical pathways are suspected. |
| Ligand "Back-Biting" | Check polymer tacticity. Low isotacticity index ( | Ligand Upgrade: Move from standard |
| Poisoning by Impurities | Check the 5M1H source. 5-methyl-1-hexanol residues are common synthesis byproducts. | Pre-Treatment: Pass monomer through activated Alumina/Zeolite 13X columns immediately before use. |
Scenario B: Hydrofunctionalization (Hydroformylation / Metathesis)
User Report: "I am targeting the linear aldehyde, but I'm getting <50% yield and high branched isomers."
The Mechanism: The "steric hindrance" here is actually a lack of Regio-Control . The catalyst "walks" the chain (isomerization) before functionalizing, or the bulky tail directs the metal to the internal carbon (Markovnikov addition).
Protocol Adjustment:
-
For Linear Selectivity: You must create a "steric wall" around the metal center that exceeds the bulk of the 5M1H tail.
-
Recommended Ligand: Biphephos or Xantphos . These bulky bidentate ligands create a tight pocket that only accepts the terminal carbon, effectively "overcoming" the substrate's tendency to branch.
Visualizing the Failure Pathways
The following diagram maps the "Isomerization Trap" which users frequently mistake for steric hindrance.
Figure 1: The Isomerization Trap. Reactivity loss is often due to the formation of internal isomers (Red path) rather than the inherent sterics of the monomer.
Experimental Protocols
Protocol A: Monomer Purification (The "Zero-Isomer" Standard)
Critical for preventing "false" steric hindrance diagnoses.
-
Deoxygenation: Sparge 5M1H with Ultra-High Purity (UHP) Argon for 30 minutes.
-
Scavenging: Add Tri-n-octylaluminum (TNOA) (0.5 mol% relative to monomer) to the monomer flask. Stir for 1 hour at room temperature.
-
Why? TNOA is bulky and scavenges protic impurities (alcohols/water) without catalyzing isomerization as aggressively as TMA.
-
-
Distillation: Vacuum distill the monomer directly from the TNOA mixture into a cryo-cooled receiver (-78°C).
-
Checkpoint: Verify purity via GC-FID. Any peak at retention time relative to 5-methyl-2-hexene > 0.1% is a failure.
-
Protocol B: High-Linearity Hydroformylation
Overcoming the branching tendency via Ligand-Enforced Sterics.
Reagents:
-
Precursor:
(0.1 mol%) -
Ligand: Biphephos (0.4 mol%) (Ligand/Rh ratio = 4:1)
-
Solvent: Toluene (degassed)
Workflow:
-
Pre-formation: In a glovebox, mix Rh precursor and Biphephos in toluene. Stir for 15 mins. The solution should turn yellow/orange.
-
Loading: Inject 5M1H (purified via Protocol A).
-
Pressurization: Pressurize autoclave to 10 bar with Syngas (
1:1).-
Note: Lower pressure (10 bar) favors linearity over high pressure (50+ bar) for this specific substrate class.
-
-
Reaction: Heat to 80°C for 4 hours.
-
Quench: Cool to 0°C and vent slowly.
Expected Result: Linear:Branched (n:iso) ratio > 30:1.
FAQ: Expert Insights
Q: Why does 4-methyl-1-pentene (4M1P) have a higher melting point polymer than this compound (5M1H)?
A: This is a packing efficiency issue, not a reaction rate issue. The 4M1P side chain is closer to the backbone, interlocking rigidly (helix formation). The 5M1H "spacer" (
Q: Can I use standard MAO (Methylaluminoxane)? A: Use with caution. Standard MAO contains free Trimethylaluminum (TMA), which acts as a Lewis Acid to isomerize 5M1H to 5-methyl-2-hexene. Recommendation: Use "Dried MAO" (dMAO) or supported MAO (sMAO) where free TMA is removed.
References
-
Isomerization Kinetics: Detailed kinetics of this compound radical decomposition and isomerization.
-
Polymerization Catalysis: Metallocene selection for alpha-olefins and the impact of side-chain length.
-
Hydroformylation Selectivity: Use of Rh-Biphephos systems to enforce linearity in hindered alkenes.
-
Monomer Synthesis & Properties: Standard physical properties and synthesis routes.
troubleshooting low conversion rates in branched olefin hydroformylation
Ticket ID: #HY-BR-409 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Low Conversion & Selectivity in Sterically Hindered Alkenes
Introduction: The "Support Center" Protocol
Welcome to the Advanced Catalysis Support Interface. You are likely here because your hydroformylation of a branched or internal olefin (e.g., terpenes, vinyl arenes, or internal pharmaceutical intermediates) has stalled. Unlike linear alpha-olefins (LAOs), branched substrates face severe steric penalties that inhibit coordination to the metal center.
This guide moves beyond basic "add more heat" advice. We treat the reaction as a system of competing equilibria. Your low conversion is a symptom; the root cause is likely a bottleneck in the catalyst resting state or a steric mismatch between ligand and substrate.
Part 1: Diagnostic Triage (Tier 1)
Before altering the catalyst architecture, confirm the system integrity.
Q1: My reaction stalls at <20% conversion. Is my catalyst dead or just slow?
Diagnostic: Check the color and precipitate.
-
Yellow/Orange (Clear): Catalyst is likely active but dormant. The reaction is kinetically inhibited by sterics or CO saturation.
-
Black/Dark Brown (Precipitate): Rhodium clustering (Rh black formation). The ligand has dissociated or degraded, leading to irreversible catalyst death.[1]
-
Colorless: Complete oxidation of the ligand or Rh precipitation.
Immediate Action:
-
Feedstock Purification: Branched olefins (especially terpenes) often contain peroxides or dienes. Peroxides oxidize phosphite ligands (e.g., BiPhePhos) to inactive phosphates.
-
Protocol: Pass substrate through a plug of activated alumina or silica immediately before use.
-
-
Gas Purity: Sulfur (< 1 ppm) poisons Rh/Co catalysts. Ensure Syngas is 5.0 grade or equipped with a carbonyl trap.
Part 2: Catalyst & Ligand Optimization (The "Hardware")
Q2: I am using PPh3 (Triphenylphosphine) and getting no reaction. Why?
Root Cause: PPh3 is effective for simple terminal olefins but fails for branched substrates due to the steric cone angle . The bulky branched olefin cannot displace the CO or PPh3 ligands to coordinate to the Rh center (the rate-determining step).
The Fix: Switch to a "Modified" Ligand System. For branched olefins, you generally have two opposing goals. Choose your path:
| Goal | Recommended Ligand Class | Mechanism | Key Reference |
| Linear Aldehyde (via Isomerization) | Bulky Bisphosphites (e.g., BiPhePhos) | Promotes rapid isomerization of internal/branched double bonds to the terminal position, then hydroformylates. | [Franke et al., 2012] |
| Branched Aldehyde (Quaternary Carbon) | Encapsulated / Supramolecular | Creates a "pocket" that forces reaction at the hindered site; often requires high pressure. | [Börner et al., 2012] |
| General Reactivity | Phosphites (e.g., P(OPh)3) | Strong | [Van Leeuwen, 2000] |
Q3: How do I synthesize the active species for hindered substrates?
Protocol: In-Situ Catalyst Generation
Do not use pre-formed dimers like
-
Precursor: Use
.[2] It generates the active hydride speciesngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> rapidly under syngas. -
Ligand Loading:
-
Bidentate (BiPhePhos/Xantphos): Use 1.2 : 1 (L:Rh). Excess is wasteful and inhibits rate.
-
Monodentate (Phosphites): Use 5 : 1 to 10 : 1. Excess is needed to prevent Rh clustering.
-
Part 3: Reaction Conditions (The "Software")
Q4: Will increasing CO pressure fix the conversion?
Counter-Intuitive Insight: No. It might kill it. For sterically hindered olefins, the "Negative Order in CO" effect is dominant.
-
Mechanism: High CO pressure forces the equilibrium toward the saturated, dormant species
or acyl-species. The olefin must compete with CO for a vacant site. -
Solution: Lower the CO partial pressure.
-
Try 10 bar total pressure (1:1 H2:CO) instead of 50 bar.
-
Advanced: Use a 2:1 or 3:1 H2:CO ratio. Higher H2 promotes the hydrogenolysis step (clearing the product) and reduces CO inhibition.
-
Q5: I see "Isomerization" but no "Hydroformylation."
Status: You are stuck in the "Tandem Loop." The catalyst is moving the double bond along the chain (isomerization) but failing to trap it with CO (hydroformylation).
-
Fix: Increase the Rh concentration (catalyst loading). Isomerization is often faster than hydroformylation for hindered alkenes. Higher [Rh] increases the probability of the CO-insertion step occurring once the olefin reaches a reactive terminal position.
Part 4: Visualizing the Failure Points
The following logic tree helps you diagnose the specific failure mode based on your observation.
Figure 1: Diagnostic Logic Tree for Hydroformylation Failure Modes.
Part 5: Advanced Isomerization-Hydroformylation Strategy
For branched olefins, the most robust strategy is often to escape the branch .
Concept: Instead of forcing the reaction at the hindered carbon, use a catalyst that isomerizes the double bond to a terminal position (where sterics are low) and then hydroformylates.
Figure 2: The "Escape Route" - Isomerization-Hydroformylation Pathway.
Protocol for Tandem Isomerization-Hydroformylation:
-
Catalyst: Rh(acac)(CO)2 + BiPhePhos (Ligand).
-
Solvent: Toluene or Dioxane.
-
Temperature: 80°C - 100°C (Higher T favors isomerization).
-
Pressure: Low CO (5 bar) / High H2 (15 bar).
References & Authoritative Sources
-
Franke, R., Selent, D., & Börner, A. (2012). Applied Hydroformylation. Chemical Reviews, 112(11), 5675–5732.
-
Van Leeuwen, P. W. N. M., & Claver, C. (2000). Rhodium Catalyzed Hydroformylation. Springer. (Foundational Text).
-
Börner, A., et al. (2012). Ligand-Controlled Regioselectivity in Hydroformylation.
-
Sharma, S. K., et al. (2017). BiPhePhos-Rhodium Catalyzed Hydroformylation.
Disclaimer: This guide is intended for use by qualified laboratory personnel. High-pressure reactions involve significant safety risks. Always adhere to local EHS protocols regarding syngas (CO/H2) toxicity and flammability.
Sources
minimizing isomerization side reactions of 5-Methyl-1-hexene
Technical Support Center: 5-Methyl-1-hexene
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address and mitigate the common challenge of isomerization side reactions. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the purity and integrity of your target molecule in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the common isomeric impurities I might encounter with this compound?
When working with this compound, the primary side reaction is the migration of the terminal double bond to more thermodynamically stable internal positions. The most common isomers you will encounter are:
-
(E/Z)-5-Methyl-2-hexene: Formed by a single-step migration.
-
2-Methyl-2-hexene: A trisubstituted, highly stable isomer.
-
(E/Z)-2-Methyl-3-hexene: Another potential internal isomer.
The formation of these isomers is problematic as they often possess similar physical properties, making purification by standard methods like distillation challenging.[1][2]
Q2: What are the primary causes of this compound isomerization?
Isomerization is not a spontaneous process; it is almost always catalyzed. Understanding the root cause is the first step in prevention. The primary culprits are:
-
Acidic Catalysts/Contaminants: Trace amounts of acid (Brønsted or Lewis) can protonate the double bond, forming a secondary carbocation.[3] Subsequent deprotonation can lead to the formation of a more stable internal alkene.[4][5] This is one of the most common mechanisms for this side reaction.
-
Residual Transition Metal Catalysts: This is a major issue in reactions like olefin metathesis. Ruthenium-based catalysts, for example, can form active ruthenium-hydride species that facilitate double bond migration.[6][7]
-
Basic Conditions: Strong bases can abstract an allylic proton from the alkene, generating a resonance-stabilized allylic anion.[8] Re-protonation of this intermediate can occur at a different carbon, resulting in an isomerized product.
-
Thermal Stress: High temperatures can, in some cases, provide the activation energy needed for isomerization, particularly in the presence of a catalyst or via radical pathways.[9][10] Isomerization reactions are typically reversible, and higher temperatures can accelerate the approach to a thermodynamic equilibrium that favors the more stable internal isomers.[11]
Isomerization Pathways Overview
The following diagram illustrates the primary catalytic pathways leading to the isomerization of this compound.
Caption: Catalytic pathways for the isomerization of this compound.
Troubleshooting Guide: Isomerization Issues
This section is structured in a problem-cause-solution format to directly address challenges encountered during experimentation.
Problem: Significant isomerization (>5%) is observed after a reaction, such as olefin metathesis.
-
Probable Cause: The most likely culprit is the residual transition metal catalyst (e.g., Grubbs' catalyst) which has formed active metal-hydride species in the reaction mixture.[6] These species are highly efficient at catalyzing double bond migration.
-
Solution: Catalyst Passivation/Quenching. Do not proceed directly to workup and purification. The catalyst must be deactivated first.
-
Method 1: Benzoquinone Addition. 1,4-benzoquinones are highly effective at suppressing isomerization caused by ruthenium catalysts without compromising the primary reaction yield.[12][13] They are thought to either prevent the formation of the active metal-hydride or react with it faster than it can cause isomerization.[7]
-
Method 2: Acidic Quench. Adding a mild acid, like acetic acid, can also help passivate the catalyst.[7] However, this must be done cautiously to avoid inducing acid-catalyzed isomerization.
-
Protocol 1: Post-Metathesis Isomerization Suppression
-
Reaction Completion: Once the primary metathesis reaction is deemed complete by TLC or GC analysis, do not heat or prolong the reaction time.
-
Cooling: Cool the reaction mixture to room temperature.
-
Additive Introduction: Add an electron-deficient 1,4-benzoquinone (e.g., 2,3,5,6-tetrachloro-1,4-benzoquinone) or a simple 1,4-benzoquinone (5-10 mol% relative to the catalyst) to the flask.
-
Stirring: Stir the mixture at room temperature for 15-30 minutes.
-
Workup: Proceed with your standard aqueous workup and purification protocol. The passivating agent is typically removed during chromatography.
Problem: Isomerization occurs during workup or purification (e.g., on a silica gel column).
-
Probable Cause: The stationary phase (e.g., silica gel) is inherently acidic and can catalyze isomerization, especially if the compound is left on the column for an extended period.[3]
-
Solution: Neutralize the Stationary Phase & Expedite Purification.
-
Neutralization: Before loading your sample, flush the silica gel column with a solvent system containing a small amount of a neutral or slightly basic additive, such as triethylamine (~0.5-1% v/v). This will neutralize the acidic sites on the silica surface.
-
Alternative Phases: Consider using a less acidic stationary phase, such as neutral alumina or a treated silica gel.
-
Speed: Perform the chromatography as quickly as possible to minimize contact time. Use a slightly more polar solvent system to hasten elution if selectivity is not compromised.
-
Problem: The starting material or product isomerizes upon storage.
-
Probable Cause: The compound may be stored in a container with acidic or basic residues, or it may be degrading due to exposure to air and light, forming radical species. The solvent it is stored in may also contain acidic impurities.
-
Solution: Proper Storage and Handling.
-
Inert Atmosphere: Store this compound under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.
-
Neutral Glassware: Use clean, dry, and neutralized glassware for storage.
-
Solvent Purity: If stored in solution, ensure the solvent is of high purity and free from acidic or basic contaminants. Consider storing over a neutral drying agent like anhydrous magnesium sulfate.
-
Buffering: For highly sensitive compounds, the use of a heterogeneous buffer that can be easily filtered out may be beneficial.[14]
-
Data & Protocols
Table 1: Physical Properties of this compound and Key Isomers
This table highlights the challenge of separating these compounds by standard distillation.
| Compound | IUPAC Name | Boiling Point (°C) | Structure |
| Target | This compound | ~85-90 | CH2=CHCH2CH2CH(CH3)2 |
| Isomer 1 | (E)-5-Methyl-2-hexene | ~93-95 | CH3CH=CHCH2CH(CH3)2 |
| Isomer 2 | (Z)-5-Methyl-2-hexene | ~94-96 | CH3CH=CHCH2CH(CH3)2 |
| Isomer 3 | 2-Methyl-2-hexene | ~95-97 | CH3C(CH3)=CHCH2CH2CH3 |
Note: Boiling points are approximate and can vary with pressure. Data inferred from similar hexene isomers.[1][2]
Troubleshooting Workflow Diagram
This workflow provides a logical sequence for diagnosing and solving isomerization issues.
Caption: A logical workflow for troubleshooting isomerization of this compound.
References
- Methods for suppressing isomerization of olefin metathesis products. (US9133416B2).
-
Prevention of Undesirable Isomerization During Olefin Metathesis. (2005). Journal of the American Chemical Society. [Link]
- Catalysts for control of monoisomerization of terminal alkenes.
-
Prevention of Undesirable Isomerization during Olefin Metathesis. Organic Chemistry Portal. [Link]
-
Acid-catalyzed monomolecular mechanism for catalytic isomerization of n-C6. (2023). AIP Conference Proceedings. [Link]
-
Prevention of undesirable isomerization during olefin metathesis. (2005). PubMed. [Link]
-
Base‐catalyzed isomerization of terminal alkynes. (2020). Angewandte Chemie International Edition. [Link]
- Catalyst for rapid and selective alkene isomerization.
-
Decomposition and isomerization of 5-methylhex-1-yl radical. (2010). The Journal of Physical Chemistry A. [Link]
-
Acid-Catalyzed Hydration of Alkenes with Practice Problems. Chemistry Steps. [Link]
-
Heterogeneous buffer to prevent isomerization and decomposition. OIST Groups. [Link]
-
n-Alkane isomerization by catalysis—a method of industrial importance: An overview. (2018). Taylor & Francis Online. [Link]
-
Hydration of Alkenes With Aqueous Acid. Master Organic Chemistry. [Link]
-
Effect of temperature on isomers yield. ResearchGate. [Link]
-
Isomerization and Effect of Temperature on Alkanes Utilized by Refiners. (2022). Journal of Petroleum & Environmental Biotechnology. [Link]
-
Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster. (2021). MDPI. [Link]
-
1-Hexene, 5-methyl-. NIST Chemistry WebBook. [Link]
- 1-hexene purification method. (RU2206557C1).
Sources
- 1. RU2206557C1 - 1-hexene purification method - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Acid-catalyzed Hydration of Alkenes - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. US9133416B2 - Methods for suppressing isomerization of olefin metathesis products - Google Patents [patents.google.com]
- 7. Prevention of Undesirable Isomerization during Olefin Metathesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Decomposition and isomerization of 5-methylhex-1-yl radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Prevention of undesirable isomerization during olefin metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. groups.oist.jp [groups.oist.jp]
drying protocols for 5-Methyl-1-hexene prior to anionic polymerization
Knowledge Base > Monomer Purification > 5-Methyl-1-hexene
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals conducting highly sensitive anionic polymerizations. Below, you will find the definitive, self-validating methodology for drying this compound, complete with causality-driven explanations, quantitative parameters, and troubleshooting FAQs.
The Causality of Contamination
In anionic polymerization, the propagating species is a highly reactive carbanion. Protic impurities (like water) and electrophiles (like oxygen) will rapidly and irreversibly terminate the living polymer chains.
This compound (CAS 3524-73-0)[1] poses a specific challenge. As a branched alpha-olefin with a terminal double bond, its non-polar matrix can harbor dissolved oxygen and trace moisture. If unpurified monomer contacts an organolithium initiator (e.g., sec-butyllithium), the initiator is instantly destroyed. This side reaction generates butane gas and lithium hydroxide[2], which broadens the molecular weight distribution or completely inhibits polymer initiation. Therefore, standard distillation is insufficient; absolute exclusion of impurities requires a multi-stage, self-validating high-vacuum protocol[3].
Step-by-Step Methodology: The Self-Validating Drying Workflow
The following protocol relies on a combination of heterogeneous and homogeneous scavenging, performed on a high-vacuum manifold (capable of
Phase 1: Heterogeneous Pre-Drying (Bulk Moisture Removal)
-
Preparation: Transfer raw this compound into a flame-dried Schlenk flask containing freshly ground Calcium Hydride (
) at a 5% w/v ratio[4]. -
Reaction: Stir continuously for 24–48 hours at room temperature under an inert argon atmosphere.
-
Causality & Validation:
reacts with bulk water to form insoluble and gas. The visual transition of the solution from clear to slightly cloudy (due to microparticles) self-validates that bulk moisture is actively being consumed. This prevents violent, uncontrolled reactions in the subsequent organometallic steps[4].
Phase 2: Degassing (Dissolved Gas Removal)
-
Freeze: Submerge the flask containing the monomer in liquid nitrogen until completely frozen.
-
Pump: Open the flask to the high-vacuum manifold for 10 minutes to evacuate headspace gases.
-
Thaw: Isolate the flask from the vacuum and thaw it in a warm water bath.
-
Causality & Validation: Thawing forces dissolved gases (
, ) out of the liquid matrix into the headspace. Repeating this "Freeze-Pump-Thaw" cycle a minimum of three times statistically eliminates of dissolved oxygen, validated by the cessation of bubbling during the final thaw cycle.
Phase 3: Homogeneous Scavenging (Trace Protic Titration)
-
Distillation: Vacuum distill the pre-dried monomer from the
flask into a secondary, flame-dried flask. -
Titration: Under inert conditions, add a small, calculated quantity of an organometallic solution (e.g., n-butyllithium or dibutylmagnesium) dropwise to the cold monomer (
)[2]. -
Causality & Validation: The organolithium reagent acts as a homogeneous scavenger, reacting instantly with trace protic impurities. This is a colorimetric self-validating system : if the solution remains colorless, impurities are still actively quenching the scavenger. Once a faint, persistent yellow/orange color appears, it visually confirms that all protic impurities have been consumed and active carbanions are present[5].
Phase 4: High-Vacuum Transfer (Isolation)
-
Cryo-pumping: Vacuum distill the ultra-pure this compound directly from the organolithium mixture into a graduated ampoule equipped with a break-seal[5].
-
Isolation: Flame-seal the ampoule. The monomer is now absolutely pure and ready to be docked to the polymerization reactor[3].
Workflow Visualizations
Logical workflow for the rigorous purification of this compound.
Visual validation loop for organolithium-based monomer titration.
Quantitative Protocol Parameters
| Parameter | Specification / Value | Causality / Rationale |
| Pre-drying Agent | Removes bulk | |
| Stirring Time ( | 24 - 48 hours | Heterogeneous solid-liquid reaction requires extended time for mass transfer. |
| Vacuum Line Pressure | Ensures complete removal of non-condensable gases during degassing[4]. | |
| Freeze-Pump-Thaw Cycles | Minimum of 3 | Statistically eliminates dissolved |
| Scavenger Reagent | n-BuLi or sec-BuLi | Titrates trace |
| Titration Temperature | Prevents premature thermal initiation or oligomerization of the monomer. |
Troubleshooting & FAQs
Q: My this compound turned cloudy after adding
Q: During the organolithium titration step, the monomer polymerized in the purification flask. What went wrong?
A: You likely added an excess of the organolithium scavenger at too high of a temperature, initiating the monomer prematurely. This compound should be kept cold (
Q: Can I use 3A or 4A molecular sieves instead of
Q: Why do we use high-vacuum distillation instead of standard distillation under nitrogen? A: Standard distillation requires heating the monomer, which can induce thermal degradation. High-vacuum transfer (cryo-pumping) allows the monomer to move from a warm flask to a liquid-nitrogen-cooled ampoule entirely in the vapor phase at room temperature. This ensures zero thermal stress and absolute exclusion of atmospheric contaminants[5].
References
- Experimental techniques in high-vacuum anionic polymeriz
- Cas no 3524-73-0 (this compound) - chem960.com
- Polymerization for Advanced Applic
- An in situ study of the t-butyllithium initiated polymerization of butadiene in d-heptane via small angle neutron sc
- Procedures for Homogeneous Anionic Polymeriz
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Methyl-1-hexene
A Note on Experimental Data: This guide provides a detailed analysis based on established principles of Nuclear Magnetic Resonance (NMR) spectroscopy. While extensive searches were conducted, specific, publicly available experimental peak lists for 5-Methyl-1-hexene could not be sourced. Therefore, the spectral data discussed herein is a high-fidelity prediction, grounded in authoritative chemical shift libraries and the fundamental principles of structural NMR. This approach serves to illustrate the analytical process in a scientifically rigorous manner.
Introduction: The Unambiguous Power of NMR for Alkene Characterization
In the field of organic synthesis and drug development, the precise structural elucidation of molecules is paramount. For unsaturated compounds like alkenes, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard, providing unparalleled insight into molecular architecture.[1] Unlike other techniques that may only reveal functional groups or mass, NMR maps the carbon-hydrogen framework, detailing the electronic environment of each nucleus and its connectivity to its neighbors. This guide delves into the ¹H and ¹³C NMR spectral analysis of this compound, demonstrating how to deconstruct its spectra to confirm its structure with confidence.
Molecular Structure and Symmetry Considerations
To effectively interpret an NMR spectrum, one must first analyze the target molecule's structure to predict the number of unique signals. This compound (C₇H₁₄) is a terminal alkene with a chiral center at carbon 5, which introduces diastereotopicity for the adjacent methylene protons.
Caption: Structure of this compound with key carbon atoms numbered.
-
¹H NMR Prediction: We anticipate seven unique proton signals. The two protons on C1 (Hₐ, Hₑ) are diastereotopic, as are the two on C3 and C4, due to the chiral center at C5. The three protons on C6 and the three on the other methyl group attached to C5 are equivalent within their respective groups but are diastereotopic to each other.
-
¹³C NMR Prediction: Due to the lack of symmetry, all seven carbon atoms are in unique electronic environments. Therefore, we expect to see seven distinct signals in the broadband-decoupled ¹³C NMR spectrum.
In-Depth Spectral Analysis
Predicted ¹H NMR Spectrum of this compound
The proton NMR spectrum provides a wealth of information through chemical shift, integration, and signal splitting (multiplicity).
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Signal Label | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Integration | Assignment (Protons on) | Rationale |
| Hc | 5.75 | ddt | Jca ≈ 17.0 (trans)Jcb ≈ 10.2 (cis)Jcd ≈ 6.7 | 1H | C2 | Vinylic proton, deshielded by the π-bond. Split by geminal (Hₐ, Hₑ) and vicinal (Hd) protons. |
| Ha | 4.98 | ddt | Jac ≈ 17.0 (trans)Jab ≈ 1.5 (geminal)Jad ≈ 1.5 | 1H | C1 | Terminal vinylic proton (trans to alkyl chain), deshielded. |
| Hb | 4.92 | ddt | Jbc ≈ 10.2 (cis)Jba ≈ 1.5 (geminal)Jbd ≈ 1.0 | 1H | C1 | Terminal vinylic proton (cis to alkyl chain), deshielded. |
| Hd, Hd' | 2.05 | m | - | 2H | C3 | Allylic protons, deshielded by proximity to the double bond. Complex multiplet due to coupling with C2 and C4 protons. |
| Hf | 1.60 | m | - | 1H | C5 | Methine proton on the chiral center. |
| He, He' | 1.20 | m | - | 2H | C4 | Aliphatic protons. Diastereotopic, leading to a complex multiplet. |
| Hg, Hh | 0.88 | d | Jgf ≈ 6.6 | 6H | C6 & C7 | Terminal methyl groups, appearing as a doublet due to coupling with the single methine proton (Hf). |
Predicted ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each unique carbon atom, offering a direct count of non-equivalent carbons.
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Predicted δ (ppm) | Assignment (Carbon) | Rationale |
| 139.2 | C2 | sp² hybridized carbon of the double bond (CH), significantly deshielded. |
| 114.5 | C1 | sp² hybridized terminal carbon of the double bond (CH₂), also deshielded. |
| 38.6 | C4 | sp³ aliphatic carbon. |
| 33.7 | C3 | sp³ allylic carbon, slightly deshielded due to proximity to the π-system. |
| 28.5 | C5 | sp³ methine carbon. |
| 22.6 | C6 & C7 | sp³ methyl carbons, located in the most shielded (upfield) region. |
Comparison with Alternative Analytical Techniques
While NMR is definitive for structural elucidation, other methods provide complementary information. The choice of technique is dictated by the analytical question at hand.
Table 3: Comparison of Analytical Techniques for Alkene Characterization
| Technique | Information Provided | Advantages | Limitations |
| ¹H & ¹³C NMR | Detailed C-H framework, connectivity, stereochemistry. | Unambiguous structure determination.[2] | Lower sensitivity, requires higher sample concentration, more expensive instrumentation. |
| GC-MS | Separation of mixtures, molecular weight, and fragmentation patterns. | Excellent for purity assessment and identification in mixtures.[3] High sensitivity. | Does not provide detailed connectivity or stereochemical information. Isomers can be difficult to distinguish. |
| FT-IR Spectroscopy | Presence of functional groups (e.g., C=C, =C-H). | Fast, inexpensive, good for initial functional group screening. | Provides limited structural information; cannot distinguish between isomers like this compound and 2-methyl-2-hexene. |
| HPLC | Separation and quantification of components in a mixture. | Can be used for preparative separation and purity analysis.[4] | Primarily a separation technique; structural information requires coupling to other detectors (e.g., MS, NMR). |
Experimental Protocol for NMR Analysis
This protocol outlines a self-validating system for acquiring high-quality NMR data for a liquid alkene sample. The causality behind each step is explained to ensure technical accuracy and reproducibility.
Workflow Overview
Caption: Standard workflow for NMR sample analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Rationale: Proper sample preparation is critical for obtaining high-resolution spectra. The concentration must be sufficient for detection without causing viscosity-related line broadening.[2]
-
Procedure:
-
Accurately weigh 10-20 mg of this compound into a clean, dry vial. For ¹³C NMR, a higher concentration (30-50 mg) may be necessary due to the lower natural abundance of the ¹³C isotope.[2]
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice as it is a versatile solvent for nonpolar organic compounds and its residual proton signal (at ~7.26 ppm) does not typically interfere with the signals of interest for this analyte.
-
Gently vortex the vial to ensure the sample is fully dissolved.
-
Using a Pasteur pipette, carefully transfer the solution into a high-quality 5 mm NMR tube. Avoid creating air bubbles.
-
Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol to remove any fingerprints or dust, which can interfere with the shimming process.
-
-
-
Instrument Setup and Data Acquisition:
-
Rationale: The following steps ensure the magnetic field is stable and homogeneous, which is essential for achieving sharp, well-resolved spectral lines.
-
Procedure:
-
Insert the NMR tube into a spinner turbine and adjust its depth using a gauge to ensure the sample is centered in the detection coil.
-
Place the sample into the NMR spectrometer's autosampler or manual insertion port.
-
Locking: The spectrometer will lock onto the deuterium signal of the CDCl₃ to compensate for any magnetic field drift over time.
-
Shimming: An automated or manual shimming process is performed to optimize the homogeneity of the magnetic field across the sample volume. This is arguably the most critical step for obtaining high resolution.
-
Acquire a standard ¹H NMR spectrum. A sufficient number of scans (typically 8 to 16) should be averaged to achieve a good signal-to-noise ratio.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. Due to the low sensitivity of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be required.
-
-
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra allows for the unequivocal structural confirmation of this compound. By systematically evaluating chemical shifts, coupling patterns, and signal integrations, researchers can map the complete atomic connectivity of the molecule. When compared to alternative methods like GC-MS and FT-IR, NMR provides a far more detailed structural picture, making it an indispensable tool for scientists in research and development who require absolute certainty in molecular characterization.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Supporting Information for "1H- and 13C-NMR for". Royal Society of Chemistry. [Link]
-
NIST. 1-Hexene, 5-methyl-. NIST Chemistry WebBook. [Link]
-
Stenutz. This compound. [Link]
-
Biomedical Journal of Scientific & Technical Research. Synthesis of a Helicene-Based Chiral Polymer. [Link]
-
NIST. 1-Hexene, 5-methyl-. NIST Chemistry WebBook. [Link]
-
Landis, C. R., et al. GPC and ESI-MS Analysis of Labeled Poly(1-Hexene). AWS. [Link]
-
National Center for Biotechnology Information. Ti Group Metallocene-Catalyzed Synthesis of 1-Hexene Dimers and Tetramers. [Link]
-
SpectraBase. 5-Methyl-5-hexen-2-one - Optional[13C NMR] - Spectrum. [Link]
-
ResearchGate. Study on the synthesis of hexene-1 catalyzed by Ziegler-Natta catalyst and polyhexene-1 applications. [Link]
Sources
FTIR characterization of 5-Methyl-1-hexene functional groups
High-Resolution Characterization of 5-Methyl-1-hexene: A Comparative Guide to FTIR Spectroscopy
As a Senior Application Scientist, I frequently rely on vibrational spectroscopy to resolve subtle structural variances in aliphatic hydrocarbons. This compound (C₇H₁₄) is a highly specific branched terminal alkene often utilized as a monomer in the synthesis of stereoregular polyolefins. Characterizing this molecule requires distinguishing two diagnostic functional groups: the terminal vinyl group (-CH=CH₂) and the iso-alkyl tail (gem-dimethyl group).
This guide objectively evaluates the analytical performance of Fourier-Transform Infrared (FTIR) spectroscopy for this molecule, compares it against alternative modalities (Raman spectroscopy), and provides a self-validating experimental framework for distinguishing this compound from its linear isomers.
Mechanistic Causality: The Physics of the Spectrum
To trust an analytical method, we must first understand the physical causality behind the data. FTIR spectroscopy does not merely "fingerprint" a molecule; it maps the derivative of the molecular dipole moment with respect to normal vibrational coordinates.
-
The Terminal Alkene (Vinyl Group): The =C-H stretch occurs at a higher frequency (>3000 cm⁻¹) than aliphatic C-H stretches because the sp² hybridized carbon is more electronegative than an sp³ carbon, resulting in a stiffer, stronger bond ()[1]. More importantly, the out-of-plane bending (wagging) of the =CH₂ group forces the hydrogen atoms perpendicularly to the double bond plane. This motion induces a massive, rapid change in the dipole moment, yielding exceptionally strong, diagnostic absorptions at ~910 cm⁻¹ and ~990 cm⁻¹ ()[2].
-
The Iso-Alkyl Tail (gem-Dimethyl): The molecule terminates in an isopropyl-like group, meaning two methyl groups share the same tertiary carbon. The symmetric C-H bending vibrations (umbrella modes) of these two adjacent methyl groups couple mechanically. This resonance splits the fundamental frequency into an in-phase and out-of-phase vibration, producing a highly characteristic doublet at ~1380 cm⁻¹ and ~1365 cm⁻¹ ()[3].
Comparative Spectral Analysis
To establish FTIR's utility, we must compare its performance against both alternative techniques and structurally similar molecules.
Table 1: Modality Comparison (FTIR vs. Raman Spectroscopy)
While Raman and FTIR are complementary, their selection must be driven by the specific functional group being targeted.
| Feature | FTIR Performance | Raman Performance | Causality / Physical Basis |
| =C-H Wagging (910/990 cm⁻¹) | Excellent (Strong) | Poor (Weak) | FTIR excels at detecting large dipole moment changes perpendicular to the bond plane. |
| C=C Stretching (~1640 cm⁻¹) | Moderate | Excellent (Strong) | Raman excels at detecting polarizability changes in symmetric, electron-rich double bonds. |
| gem-Dimethyl (1380/1365 cm⁻¹) | Excellent (Resolved) | Moderate | Polar C-H bending modes yield sharp, highly resolved infrared absorptions. |
Table 2: Structural Resolution (this compound vs. 1-Heptene)
A robust analytical method must easily differentiate isomers. Here, we compare this compound against its linear isomer, 1-heptene ()[4].
| Spectral Region | This compound | 1-Heptene | Analytical Conclusion |
| >3000 cm⁻¹ | ~3075 cm⁻¹ | ~3075 cm⁻¹ | Both possess terminal alkenes; region is non-differentiating. |
| <1000 cm⁻¹ | 910 & 990 cm⁻¹ | 910 & 990 cm⁻¹ | Both possess unsubstituted vinyl groups. |
| 1360 - 1390 cm⁻¹ | Doublet (1380 & 1365 cm⁻¹) | Singlet (~1378 cm⁻¹) | FTIR definitively resolves the iso-alkyl branching. |
Experimental Methodology: Self-Validating ATR-FTIR Protocol
To ensure absolute trustworthiness, the following Attenuated Total Reflectance (ATR) workflow is designed as a self-validating system. Do not proceed to the next step unless the validation gate is cleared.
Step 1: System Initialization & Background Collection
-
Procedure: Clean the diamond ATR crystal with HPLC-grade isopropanol. Acquire a single-beam background spectrum (32 scans, 4 cm⁻¹ resolution, 4000–600 cm⁻¹).
-
Validation Gate: The resulting 100% Transmittance line must be flat within ±0.5% T. Any negative peaks indicate crystal contamination.
Step 2: Sample Application
-
Procedure: Dispense 20 μL of neat liquid this compound ()[5] directly onto the ATR crystal, ensuring complete coverage of the active sensing area.
-
Validation Gate: Monitor the live interferogram. The centerburst intensity must decrease by 10–30% relative to the background, confirming adequate optical contact between the liquid and the crystal.
Step 3: Spectral Acquisition
-
Procedure: Acquire the sample spectrum using a Happ-Genzel apodization function to balance resolution and signal-to-noise ratio.
-
Validation Gate: Verify that the maximum absorbance (typically the sp³ C-H stretches at ~2900 cm⁻¹) does not exceed 1.2 Absorbance Units (A.U.). Values >1.2 A.U. indicate detector saturation, which skews peak ratios and violates Beer-Lambert linearity.
Step 4: Data Processing & Verification
-
Procedure: Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth of the evanescent wave.
-
Validation Gate: Inspect the 1380/1365 cm⁻¹ region. The spectrum must clearly resolve the doublet, with the valley between the two peaks returning to at least 50% of the peak height. Failure to resolve this indicates insufficient instrumental resolution settings.
Analytical Decision Workflow
The following logic tree illustrates the systematic identification of this compound based on the acquired spectral data.
Figure 1: Logical decision tree for the FTIR spectral identification of this compound.
References
-
11.8: Infrared Spectroscopy. Chemistry LibreTexts. Retrieved from:[Link]
-
The Infrared Spectroscopy of Alkenes. Spectroscopy Online. Retrieved from:[Link]
-
IR Spectroscopy Tutorial: Alkenes. OrgChemBoulder. Retrieved from:[Link]
-
Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. Retrieved from:[Link]
-
This compound | C7H14 | CID 77058. PubChem, National Library of Medicine. Retrieved from:[Link]
Sources
Advanced Analytical Guide: GC-MS Identification and Differentiation of 5-Methyl-1-hexene
As a Senior Application Scientist, identifying volatile organic compounds (VOCs) like 5-Methyl-1-hexene (C₇H₁₄) in complex matrices—ranging from environmental air samples to biological microalgae cultures—requires a rigorous, orthogonal analytical approach[1][2]. This compound is a branched alkene with a molecular weight of 98.19 g/mol [3]. The primary analytical challenge lies in resolving this compound from its numerous structural isomers (e.g., 1-heptene, 2-methyl-1-hexene, and 3-methyl-1-hexene), which exhibit nearly identical boiling points and highly similar electron ionization (EI) mass spectra.
This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against alternative analytical modalities, provides foundational quantitative data, and details a self-validating experimental protocol designed to ensure absolute scientific integrity.
Comparative Analysis of Analytical Modalities
To establish a robust method for C₇H₁₄ isomer identification, it is critical to understand the strengths and limitations of available detector technologies. GC-MS remains the gold standard, but it must be applied with an understanding of its mechanistic limitations regarding alkene isomerism.
| Analytical Modality | Principle of Detection | Isomer Resolution Capability | Sensitivity | Primary Limitation for Alkenes |
| GC-MS (EI, 70 eV) | Mass-to-charge (m/z) fragmentation | High (when combined with Retention Indices) | Excellent (pg to fg range) | Alkene isomers often undergo double-bond migration prior to fragmentation, yielding similar spectra. |
| GC-FID | Flame Ionization | Low (relies purely on chromatography) | Good (ng to pg range) | Lacks structural elucidation; cannot identify unknowns without pure reference standards. |
| GC-VUV | Vacuum Ultraviolet Absorption (120-240 nm) | Exceptional (unique absorption cross-sections) | Moderate (ng range) | Lower sensitivity than MS; requires specialized, expensive hardware not standard in most labs. |
The Causality of Choice: We select GC-MS paired with Kovats Retention Index (RI) calibration as the optimal self-validating system. While GC-VUV offers superior spectral differentiation for isomers, GC-MS provides the necessary sensitivity for trace-level biological and environmental sampling[1]. By mathematically anchoring the retention time to an n-alkane ladder (Kovats RI), we overcome the spectral similarities of alkene isomers, creating a dual-confirmation identification system.
Quantitative Reference Data
Accurate identification relies on matching empirical data against established libraries such as the NIST Mass Spectrometry Data Center[3]. Below is the foundational data required for the identification of this compound.
Table 1: Electron Ionization (EI) Mass Spectral Fragmentation
Data sourced from NIST standard reference databases[3][4].
| m/z Value | Relative Abundance | Ion / Fragment Assignment | Mechanistic Origin |
| 56 | 100% (Base Peak) | [C₄H₈]⁺ | Formed via complex rearrangement and cleavage of the C₃-C₄ bond. |
| 41 | ~80% (2nd Highest) | [C₃H₅]⁺ | Allyl cation formation following the loss of a butyl radical. |
| 83 | Minor | [M - CH₃]⁺ | Loss of a terminal methyl group from the branched chain. |
| 98 | Minor | [M]⁺ | Intact molecular ion (typical for volatile aliphatic alkenes). |
Table 2: Kovats Retention Indices (RI)
Retention indices provide a temperature-independent metric for chromatographic elution[3].
| Stationary Phase Type | Example Columns | Average RI Value | Elution Mechanism |
| Standard Non-Polar | DB-5, HP-5ms | 649 – 658 | Dispersive Van der Waals interactions (boiling point driven). |
| Polar | DB-Wax, Carbowax | ~707 | Dipole-induced dipole interactions with the polarizable π-bond. |
Analytical Workflows and Mechanistic Pathways
To visualize the logical progression of the analysis and the chemical behavior of the analyte, the following self-validating workflows and fragmentation pathways are established.
GC-MS workflow for the extraction, separation, and identification of volatile alkenes.
Primary electron ionization (EI) fragmentation pathways for this compound at 70 eV.
Step-by-Step Experimental Protocol
This protocol is engineered as a self-validating system. Every parameter is chosen with specific mechanistic causality to ensure that this compound is not falsely identified as a co-eluting isomer.
Phase 1: Sample Extraction (Headspace-SPME)
-
Preparation: Place 5 mL of the liquid sample (or biological culture) into a 20 mL headspace vial. Add 1.5 g of NaCl.
-
Causality: The addition of NaCl utilizes the "salting-out" effect, decreasing the solubility of non-polar alkenes in the aqueous phase and driving this compound into the headspace.
-
-
Extraction: Expose a 65 µm PDMS/DVB SPME fiber to the headspace for 30 minutes at 40°C.
-
Causality: The mixed-polarity fiber optimally traps low-molecular-weight volatile hydrocarbons while excluding high-molecular-weight matrix interferences.
-
Phase 2: Gas Chromatographic Separation
-
Injection: Desorb the SPME fiber in the GC inlet at 250°C for 3 minutes in splitless mode (for the first 1 minute), then switch to a 50:1 split.
-
Causality: Splitless injection ensures maximum transfer of trace volatiles onto the column head. The subsequent split purges the inlet, preventing peak tailing.
-
-
Column Selection: Use a 30 m × 0.25 mm ID × 0.25 µm film thickness HP-5ms (5% Phenyl/95% Dimethylpolysiloxane) column.
-
Oven Temperature Program:
-
Initial hold at 40°C for 3 minutes.
-
Ramp at 4°C/min to 120°C.
-
Ramp at 20°C/min to 250°C, hold for 2 minutes.
-
Causality: The low initial temperature (40°C) is mandatory to cryo-focus highly volatile C₇ alkenes. The slow ramp (4°C/min) exploits minute differences in vapor pressure and steric hindrance, ensuring baseline resolution between this compound and closely related isomers like 2-methyl-1-hexene.
-
Phase 3: Mass Spectrometric Detection & Validation
-
Ionization: Operate the MS source in Electron Ionization (EI) mode at 70 eV, with an ion source temperature of 230°C.
-
Causality: 70 eV is the universal standard for EI. Deviating from this energy alters fragmentation kinetics, invalidating comparisons against NIST library spectra[4].
-
-
Data Acquisition: Scan from m/z 35 to 300.
-
Self-Validation (The RI Anchor): Prior to sample analysis, inject a C₈-C₂₀ n-alkane standard mix under identical GC conditions. Calculate the Kovats Retention Index for the unknown peak.
-
Acceptance Criteria: The peak must yield a >850 NIST library match score for this compound (dominant m/z 56 and 41) AND the calculated RI must fall within ±5 units of the literature value (649–658)[3].
-
References
-
PubChem. "this compound | C7H14 | CID 77058". National Institutes of Health (NIH).[Link]
-
NIST Mass Spectrometry Data Center. "1-Hexene, 5-methyl-". National Institute of Standards and Technology.[Link]
-
Xu, X., et al. "Comprehensive two-dimensional gas chromatography (GC×GC) measurements of volatile organic compounds in the atmosphere". Atmospheric Chemistry and Physics.[Link]
-
Zuo, Z., et al. "Nitrogen Deprivation-Induced Production of Volatile Organic Compounds in the Arachidonic-Acid-Accumulating Microalga Lobosphaera incisa Underpins Their Role as ROS Scavengers and Chemical Messengers". Frontiers in Plant Science.[Link]
Sources
- 1. acp.copernicus.org [acp.copernicus.org]
- 2. Frontiers | Nitrogen Deprivation-Induced Production of Volatile Organic Compounds in the Arachidonic-Acid-Accumulating Microalga Lobosphaera incisa Underpins Their Role as ROS Scavengers and Chemical Messengers [frontiersin.org]
- 3. This compound | C7H14 | CID 77058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Hexene, 5-methyl- [webbook.nist.gov]
Impact of Branching Architecture on Glass Transition in Hexene Polymers: A Comparative Guide
Executive Summary
In the design of amorphous polyolefins for drug delivery matrices, impact modification, or low-temperature adhesives, the Glass Transition Temperature (
This guide compares the thermal performance of Linear Poly(1-hexene) (regular comb architecture) against Hyperbranched Poly(1-hexene) (variable branch density) and Linear Polyethylene (reference).
Key Finding: While "branching" is often assumed to lower
Theoretical Framework: The Branching Paradox
To manipulate
The Mechanism of Internal Plasticization
The glass transition represents the onset of long-range segmental motion (crankshaft rotation).
-
Free Volume Expansion: Side chains (like the butyl group in 1-hexene) act as spacers, pushing polymer backbones apart and increasing free volume.
-
The "Sweet Spot": For poly(
-olefins), decreases as side-chain length increases from (Propylene) to - (Hexene/Octene). Beyond , side-chain crystallization restricts mobility, raising again.-
Polypropylene (
branch): C -
Poly(1-hexene) (
branch): C (Optimal Plasticization)
-
The Hyperbranching Effect
Using Late Transition Metal catalysts (e.g.,
-
Methyl branches (stiffening effect).
-
Longer methylene sequences ("chain straightening").
-
Dendritic structures.
This randomization often disrupts the efficient plasticization of the butyl group, leading to a
Comparative Analysis: Architecture vs. Thermal Performance
The following table contrasts the three primary architectures relevant to hexene-based polymer research.
Table 1: Comparative Thermal Properties of Hexene Architectures
| Feature | Linear Polyethylene (Reference) | Linear Poly(1-hexene) (The Standard) | Hyperbranched Poly(1-hexene) (The Alternative) |
| Architecture | Linear Backbone (No branches) | Regular Comb (Butyl branch every 2 C) | Dendritic/Random (Methyl, Ethyl, Butyl mix) |
| Catalyst System | Ziegler-Natta / Metallocene | Metallocene ( | |
| Dominant Branch | None | n-Butyl ( | Methyl ( |
| -120°C (Gamma transition) | -50°C | -30°C to -45°C (Variable) | |
| Crystallinity | High (>60%) | Low to Moderate (Side-chain order) | Amorphous (unless chain-straightened) |
| Mechanism | Max backbone flexibility | Internal plasticization by butyl group | Methyl branches restrict rotation; steric crowding |
| Application | Structural plastics | Impact modifiers, Adhesives | Lubricants, Drug delivery carriers |
Critical Insight: If your application requires the lowest possible
for low-temperature flexibility, Linear Poly(1-hexene) is superior to the Hyperbranched alternative. The Hyperbranched variant is better suited when amorphous flow is required but with slightly higher structural integrity.
Visualizing the Structure-Property Relationship[1][2]
The following diagram illustrates how catalyst choice dictates topology, which in turn controls the Glass Transition Temperature.
Figure 1: Mechanistic pathway showing how catalyst selection alters branching topology and shifts
Experimental Protocol: Validated DSC Method for
To accurately measure the subtle
Equipment Requirements
-
Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q-Series or DSC 2500).
-
Purge Gas: Dry Nitrogen (50 mL/min).
-
Sample Pan: Tzero Aluminum Pan (Hermetically sealed).
Step-by-Step Workflow
-
Sample Preparation:
-
Weigh 3–5 mg of polymer sample. Ensure the sample is flat to maximize contact with the pan bottom.
-
Encapsulate in a hermetic aluminum pan. Use an empty pan of equal mass as the reference.
-
-
Thermal Cycle (Heat-Cool-Heat):
-
Ramp 1 (Erasure): Heat from -80°C to 150°C at 10°C/min .
-
Purpose: Melts any crystallites and relaxes stress/physical aging.
-
-
Isothermal: Hold at 150°C for 3 minutes.
-
Cooling (Critical): Cool from 150°C to -90°C at 10°C/min .
-
Purpose: Establishes a controlled thermal history.
-
-
Ramp 2 (Measurement): Heat from -90°C to 150°C at 10°C/min .
-
Data Collection: Record Heat Flow (W/g) vs. Temperature.
-
-
-
Analysis:
-
Analyze the Second Heating Curve .
-
Identify the step transition (endothermic shift in baseline).
-
Calculate
at the Half-Height (Midpoint) of the step transition (ASTM E1356).
-
DSC Workflow Diagram
Figure 2: Standardized Heat-Cool-Heat DSC protocol for polyolefin characterization.
References
-
Influence of n-Alkyl Branches on Glass-Transition Temperatures of Branched Polyethylenes.Macromolecules. (2000).
. [Link] -
The relationship between the degree of branching and glass transition temperature of branched polyethylene.Polymer Chemistry. (2014). Discusses how increasing branch density generally lowers
in PE systems. [Link] -
Polymerization of Hexene-1 and Propylene over Supported Titanium–Magnesium Catalyst.MDPI Polymers. (2022). Provides specific
data (-50.86°C) for poly(1-hexene) synthesized with Ziegler-Natta catalysts. [Link] -
Secondary Alkene Insertion and Precision Chain-Walking. Journal of the American Chemical Society. (2014). Details the synthesis of "straightened" poly(1-hexene) and hyperbranched variations using Ni catalysts. [Link]
-
Homo-Polymerization of 1-Hexene Catalysed by O^N^N Iron(III) Pre-Catalysts. MDPI. (2016). Analyzes the microstructure (methyl vs butyl branches) in hyperbranched poly(1-hexene). [Link]
A Senior Application Scientist's Guide to Validating the Tacticity of Poly(5-methyl-1-hexene) via ¹³C NMR
In the realm of polymer science, the stereochemical arrangement of monomer units along a polymer chain, known as tacticity, is a critical parameter that dictates the material's macroscopic properties. For poly(5-methyl-1-hexene), a polyolefin with a chiral center in its side chain, controlling and verifying its tacticity is paramount for tailoring its physical characteristics, such as crystallinity, melting point, and mechanical strength.[1][2] This guide provides an in-depth, experience-driven comparison of methodologies for validating the tacticity of poly(this compound), with a primary focus on the robust and informative technique of ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
The Significance of Tacticity in Poly(this compound)
The stereochemistry of the tertiary carbon in the polymer backbone of poly(this compound) gives rise to three primary tactic forms:
-
Isotactic: All stereocenters share the same configuration. This regularity allows for efficient chain packing, often leading to higher crystallinity and melting points.
-
Syndiotactic: The stereocenters have alternating configurations. This can also result in a high degree of order.
-
Atactic: The stereocenters are randomly arranged. This lack of order typically results in an amorphous, non-crystalline material.
The synthesis of poly(this compound) with a specific tacticity is highly dependent on the catalyst system employed. For instance, C₂-symmetrical catalysts are known to produce highly isospecific polymers.[3] Therefore, a reliable analytical method to confirm the stereochemical outcome of a polymerization is essential for both catalyst development and quality control.
¹³C NMR Spectroscopy: The Gold Standard for Tacticity Determination
Among the various analytical techniques available for polymer characterization, ¹³C NMR spectroscopy stands out as the most powerful and quantitative method for determining polymer tacticity.[4][5][6] The chemical shift of a carbon atom in the polymer backbone is exquisitely sensitive to its local stereochemical environment. This sensitivity allows for the resolution and quantification of different tactic sequences, typically at the triad (three monomer units), pentad (five monomer units), or even heptad level.
The causality behind this sensitivity lies in the "gamma-gauche effect." When a carbon atom is in a gauche conformation with another carbon atom three bonds away, its resonance is shifted upfield (to a lower ppm value) compared to the trans conformation. Different tactic sequences will have varying populations of gauche and trans interactions, leading to distinct chemical shifts for the backbone and side-chain carbons.
Experimental Protocol: Acquiring High-Fidelity ¹³C NMR Data
A self-validating protocol is crucial for obtaining reliable and reproducible results. The following step-by-step methodology is a culmination of best practices for the ¹³C NMR analysis of polyolefins.
1. Sample Preparation: The Foundation of a Good Spectrum
-
Solvent Selection: Due to the nonpolar nature of poly(this compound), chlorinated solvents are typically required to achieve dissolution at elevated temperatures. 1,2,4-trichlorobenzene (TCB) or tetrachloroethane-d₂ (TCE-d₂) are common choices. The deuterated solvent (TCE-d₂) provides the field-frequency lock signal for the NMR spectrometer.
-
Concentration: A polymer concentration of 5-10% (w/v) is generally sufficient. Higher concentrations can lead to viscous solutions and broad spectral lines, while lower concentrations may require excessively long acquisition times.
-
Dissolution: The polymer should be dissolved at an elevated temperature (typically 120-130 °C) with gentle agitation. A heat gun or a heating block can be used to facilitate dissolution directly in the NMR tube. Ensure the solution is homogeneous before placing it in the spectrometer.
-
Relaxation Agent (Optional but Recommended): To shorten the long T₁ relaxation times of quaternary and backbone carbons in polyolefins and reduce acquisition time, a paramagnetic relaxation agent such as chromium(III) acetylacetonate (Cr(acac)₃) can be added at a concentration of approximately 0.025 M.[7][8] This is a critical step for ensuring quantitative results in a reasonable timeframe.
2. NMR Spectrometer Setup and Acquisition Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-temperature probe is necessary.[7][9]
-
Temperature: The experiment should be run at an elevated temperature (e.g., 120 °C) to ensure the polymer remains dissolved and to reduce solution viscosity, leading to sharper signals.[7]
-
Pulse Sequence: For quantitative analysis, an inverse-gated decoupling pulse sequence (e.g., zgig on Bruker instruments) is traditionally used. This sequence decouples the protons during acquisition but leaves them coupled during the relaxation delay to suppress the Nuclear Overhauser Effect (NOE), which can lead to non-quantitative signal intensities.
-
Acquisition Time (AQ): An acquisition time of at least 1.5 seconds is recommended to ensure adequate data point resolution.
-
Relaxation Delay (D1): The relaxation delay is a critical parameter for quantitative analysis. It should be at least 5 times the longest T₁ of the carbons of interest. With the use of a relaxation agent, a D1 of 7 seconds is often sufficient.[7]
-
Pulse Angle: A 90° pulse angle is typically used for standard quantitative experiments.
-
Number of Scans (NS): The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. For a typical sample, 2000-4000 scans may be required.
Workflow for Tacticity Validation
Caption: Workflow for ¹³C NMR-based tacticity validation of poly(this compound).
Spectral Analysis and Data Interpretation
The ¹³C NMR spectrum of poly(this compound) will exhibit distinct regions corresponding to the backbone methine (CH), backbone methylene (CH₂), and the side-chain carbons. The resonances of the backbone carbons, particularly the methine and methylene carbons, are most sensitive to tacticity.
While specific chemical shift assignments for poly(this compound) require detailed experimental data or theoretical calculations, we can draw analogies from the well-studied poly(1-hexene).[10][11] The multiplicity of the side-chain C3 carbon has been used for quantitative examination of the stereoregularity of poly(1-hexene).[10]
Table 1: Expected ¹³C NMR Chemical Shift Regions for Poly(this compound) and Their Sensitivity to Tacticity
| Carbon Type | Expected Chemical Shift Range (ppm) | Sensitivity to Tacticity | Notes |
| Backbone Methine (CH) | 35 - 45 | High | The chemical shift of this carbon is highly dependent on the stereochemical arrangement of the neighboring monomer units. Splitting into mm, mr, and rr triad resonances is expected. |
| Backbone Methylene (CH₂) | 25 - 35 | High | Similar to the methine carbon, the methylene resonance will be split based on the tactic placements of the adjacent side chains. |
| Side-Chain C3 | ~38 - 40 | Moderate to High | In structurally similar polyolefins like poly(1-hexene), this carbon's resonance has been effectively used to quantify isotactic pentad sequences.[10] A similar utility is anticipated for poly(this compound). |
| Side-Chain C4 | ~28 - 30 | Moderate | May show some broadening or splitting due to tacticity effects. |
| Side-Chain C5 (CH) | ~27 - 29 | Low | Being further from the polymer backbone, the influence of tacticity on this carbon's chemical shift is expected to be less pronounced. |
| Side-Chain Methyl (CH₃) x 2 | ~22 - 24 | Moderate | The two methyl groups on the side chain may exhibit distinct resonances, and their chemical shifts can be influenced by the overall polymer conformation, which is tied to tacticity. Their sensitivity is often clear at the pentad level. |
Note: The exact chemical shifts can vary depending on the solvent, temperature, and magnetic field strength.
Quantification of Tacticity
Once the resonances corresponding to the different tactic sequences (e.g., mm, mr, rr for triads) are identified, their relative abundance can be determined by integrating the respective peak areas. The percentage of each tactic triad can then be calculated as follows:
-
% mm = [Area(mm) / (Area(mm) + Area(mr) + Area(rr))] * 100
-
% mr = [Area(mr) / (Area(mm) + Area(mr) + Area(rr))] * 100
-
% rr = [Area(rr) / (Area(mm) + Area(mr) + Area(rr))] * 100
For a more detailed analysis, the pentad (e.g., mmmm, mmmr, rmmr) resonances can be integrated to provide a more nuanced understanding of the stereochemical distribution.
Comparison with Alternative Techniques
While ¹³C NMR is the definitive method, other techniques can provide complementary or preliminary information on polymer tacticity.
Table 2: Comparison of Analytical Techniques for Tacticity Determination
| Technique | Principle | Advantages | Limitations |
| ¹³C NMR Spectroscopy | Measures the chemical shifts of carbon nuclei, which are sensitive to the local stereochemical environment. | Provides quantitative information on triad, pentad, and even higher-order tactic sequences.[4][5] | Requires dissolution of the polymer, often at high temperatures. Can be time-consuming without the use of relaxation agents.[7][8] High initial instrument cost. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation, with certain vibrational modes being sensitive to stereoregularity. | Rapid and non-destructive. Can be used for routine quality control. | Primarily provides qualitative or semi-quantitative information. The bands related to tacticity can also be influenced by crystallinity.[2] |
| Differential Scanning Calorimetry (DSC) | Measures the heat flow to or from a sample as a function of temperature. | Can infer tacticity based on the presence and magnitude of melting and crystallization peaks. A highly isotactic polymer will show a sharp melting point. | Indirect method. The absence of a melting peak suggests an atactic polymer, but it cannot distinguish between isotactic and syndiotactic crystalline forms without standards. |
| X-Ray Diffraction (XRD) | Analyzes the scattering of X-rays by the crystalline regions of a polymer. | Provides information on the degree of crystallinity and the crystalline structure, which are directly related to tacticity. | Does not directly measure the tacticity of the amorphous regions. Requires a crystalline sample. |
Conclusion
The validation of tacticity in poly(this compound) is a critical aspect of its characterization, directly impacting its material properties and potential applications. While techniques like FTIR and DSC can offer valuable initial insights, ¹³C NMR spectroscopy remains the unparalleled gold standard for a definitive and quantitative assessment of stereoregularity. By adhering to a robust experimental protocol, from meticulous sample preparation to the careful selection of acquisition parameters, researchers can obtain high-fidelity spectral data. The subsequent detailed analysis of chemical shifts, particularly in the backbone methine and methylene regions, allows for the precise quantification of tactic sequences, providing an unambiguous validation of the polymer's stereochemical structure. This level of detailed molecular insight is indispensable for advancing the synthesis and application of stereoregular poly(this compound).
References
-
Asakura, T., Demura, M., & Nishiyama, Y. (n.d.). Carbon-13 NMR spectral assignment of five polyolefins determined from the chemical shift calculation and the polymerization mechanism. Macromolecules. [Link]
-
Zhou, Z., et al. (2017). Improved Peak Assignments for the¹³C NMR Spectra of Poly(ethylene-co-1-octene)s. Macromolecules. [Link]
-
Polymer Institute Brno. (n.d.). ¹³C NMR structure characterization of polyolefines. [Link]
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Duan, X., et al. (2025). Rapid and quantitative 1D ¹³C NMR analysis of polypropylene tacticity with relaxation agent and proton polarization transfer. Magnetic Resonance Letters. [Link]
- Cheng, H. N. (2003). NMR Spectra of Polymers and Polymer Additives.
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Straznicky, J. I., et al. (2021). Tacticity Changes during Controlled Degradation of Polypropylene. ACS Applied Polymer Materials. [Link]
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Miyoshi, T., et al. (2001). Effect of tacticity on the segmental dynamics of polypropylene melts investigated by C13 nuclear magnetic resonance. The Journal of Chemical Physics. [Link]
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Argyropoulos, D. S., et al. (2014). ¹³C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters. [Link]
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Busico, V., et al. (2025). Automated Ultra-Fast ¹³C NMR Analysis of Polyolefin Materials. ChemRxiv. [Link]
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da Costa, G. M. N., & Mandelli, D. (2002). Determination of tacticity in polypropylene by FTIR with multivariate calibration. Journal of Applied Polymer Science. [Link]
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Duan, X., et al. (2025). Rapid and quantitative 1D ¹³C NMR analysis of polypropylene tacticity with relaxation agent and proton polarization transfer. ResearchGate. [Link]
-
Randall, J. C. (n.d.). Quantitative ¹³C NMR Analysis of Sequence Distributions in Poly(ethylene-co-1-hexene). Macromolecules. [Link]
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ResearchGate. (n.d.). Figure 2 shows typical ¹³C NMR spectrum of poly(1-hexene) prepared... [Link]
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PubChem. (n.d.). This compound. [Link]
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Supporting Information Synthesis, Structure, and 1-Hexene Polymerization Catalytic Ability of Group 5 Metal Complexes Incorporat. (n.d.). [Link]
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Tshuva, E. Y., Goldberg, I., & Kol, M. (2000). Isospecific Living Polymerization of 1-Hexene by a Readily Available Nonmetallocene C₂-Symmetrical Zirconium Catalyst. Journal of the American Chemical Society. [Link]
-
National Institute of Standards and Technology. (n.d.). 1-Hexene, 5-methyl-. [Link]
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Williams, V. E., et al. (2000). Polymerization of 1-hexene catalyzed by Cp*TiMe₃-B(C₆F₅)₃; a mechanistic and structural study. Canadian Journal of Chemistry. [Link]
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Safety Operating Guide
5-Methyl-1-hexene: Proper Disposal and Handling Procedures
[1][2][3][4]
Executive Safety Summary
Immediate Action Required: 5-Methyl-1-hexene is a Class IB Flammable Liquid with a flash point of -10°C (14°F) . It poses a severe fire risk and aspiration hazard.[1][2]
Disposal of this branched alpha-olefin must not follow standard organic waste protocols blindly. Due to its low flash point and immiscibility with water, it requires strict segregation from oxidizers and specific static discharge precautions during transfer.
Core Directive: All waste streams containing >1% this compound must be classified as RCRA D001 (Ignitable) and segregated into Non-Halogenated Organic Solvent waste containers.
Physicochemical Characterization for Disposal
Effective disposal planning relies on understanding the physical limitations of the substance.
| Property | Value | Operational Implication |
| CAS Number | 3524-73-0 | Unique identifier for waste manifests. |
| Flash Point | -10°C (14°F) | CRITICAL: Vapors can ignite at sub-zero temperatures. Grounding is mandatory.[1] |
| Boiling Point | 84–85°C | Volatile; keep containers tightly sealed to prevent vapor accumulation in storage cabinets. |
| Density | 0.678 g/mL | Lighter than water. Will float on aqueous layers, increasing fire spread risk in mixed spills. |
| Water Solubility | Insoluble | Do not attempt to dilute with water. Use organic absorbents only. |
| RCRA Code | D001 | Classified as "Ignitable Waste" by the EPA. |
Disposal Workflow Logic
The following decision tree outlines the compliant pathway for this compound waste generation to final disposal.
Figure 1: Decision logic for waste stream segregation. Note that mixing non-halogenated this compound with halogenated waste significantly increases disposal costs and should be avoided unless chemically necessary.
Step-by-Step Disposal Protocol
Phase 1: Pre-Disposal Assessment
Before opening the waste container, verify the state of the chemical.
-
Peroxide Check: As an alkene with allylic hydrogens, this compound can undergo autoxidation to form peroxides upon long-term storage, though less aggressively than ethers.
-
Action: If the container is old (>1 year) or has visible crystals/cloudiness, DO NOT MOVE IT . Contact EHS immediately for remote opening/stabilization.
-
-
Volume Estimation: Ensure the receiving waste container has sufficient headspace (10% minimum) to accommodate expansion.
Phase 2: Container Selection & Grounding
The Causality of Static Ignition: Non-conductive containers (glass/plastic) accumulating non-conductive solvents (hydrocarbons) generate static charge. With a flash point of -10°C, a micro-spark is sufficient for ignition.
-
Container Type: Use HDPE (High-Density Polyethylene) jerrycans or Type I Safety Cans (steel). Avoid glass for large volumes to prevent breakage.
-
Grounding Protocol:
-
If pouring >500mL, you must bond the source container to the receiving container using a copper wire with alligator clips.
-
If using a metal safety can, ground the can to an earth ground point (e.g., fume hood chassis).
-
Phase 3: Transfer & Labeling
-
PPE: Wear Nitrile gloves (standard thickness >4 mil), splash goggles, and a flame-resistant lab coat.
-
Transfer: Pour slowly to minimize splashing and static generation.
-
Labeling:
-
Attach a hazardous waste tag immediately.
-
Constituents: Write "this compound" (do not use abbreviations).
-
Hazard Checkboxes: Check "Ignitable" or "Flammable".
-
Segregation & Chemical Compatibility
Improper mixing is the leading cause of waste container over-pressurization.
Figure 2: Chemical compatibility map. Red dashed lines indicate high-risk combinations that must be strictly avoided in waste streams.
Emergency Spill Management
In the event of a spill outside the fume hood:
-
Evacuate & Isolate: Immediately alert nearby personnel. If the spill is >100mL, activate the fire alarm and evacuate the lab.
-
Eliminate Ignition Sources: Cut power to hot plates and stirrers via the emergency shut-off if safe to do so.
-
Containment (Small Spills <100mL):
-
Do NOT use paper towels (increases surface area for evaporation/ignition).
-
Use activated carbon or vermiculite spill pillows.
-
Place absorbed material into a sealed bag, then into a fume hood.
-
-
Reporting: Report all releases to the facility Safety Officer.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
